Product packaging for SR-3737(Cat. No.:CAS No. 1164153-37-0)

SR-3737

Cat. No.: B1682622
CAS No.: 1164153-37-0
M. Wt: 512.5 g/mol
InChI Key: GYQLVKWGHKBDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SR-3737 is an indazole-based compound identified in scientific research as a potent, cell-permeable inhibitor of c-Jun N-terminal kinase 3 (JNK3), a mitogen-activated protein kinase (MAPK) primarily expressed in the brain . Biochemical assays have demonstrated that this compound exhibits high potency against JNK3, with an reported IC50 value of 12 nM . In contrast to other structural classes of inhibitors, this compound from the indazole class shows equipotent activity against p38, another MAPK family member, with an IC50 of 3 nM . This distinct selectivity profile is valuable for researchers studying the comparative biology of these closely related kinase pathways. Despite nearly identical binding modes to JNK3, the indazole class, including this compound, does not establish significant selectivity over p38, a characteristic that can be exploited in specific experimental contexts . The compound was designed using structure-based drug design and traditional medicinal chemistry principles, contributing to its strong binding affinity . This compound is presented for research applications only, including kinase signaling studies, neurological disease research, and investigations into stress-activated apoptosis pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H25FN4O4 B1682622 SR-3737 CAS No. 1164153-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1164153-37-0

Molecular Formula

C29H25FN4O4

Molecular Weight

512.5 g/mol

IUPAC Name

3-[5-(2-fluoroanilino)indazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C29H25FN4O4/c1-36-26-15-21(16-27(37-2)28(26)38-3)33-29(35)18-7-6-8-22(14-18)34-25-12-11-20(13-19(25)17-31-34)32-24-10-5-4-9-23(24)30/h4-17,32H,1-3H3,(H,33,35)

InChI Key

GYQLVKWGHKBDMP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-3737;  SR 3737;  SR3737; 

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Elusive SR-3737 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no information has been found regarding a compound designated as "SR-3737." This suggests that "this compound" may be an internal development code not yet disclosed in public forums, a placeholder name, or a misnomer.

Therefore, the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be provided at this time due to the absence of any foundational information on this compound.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the official nomenclature, such as the IUPAC name, CAS registry number, or any associated patent or publication identifiers, to ensure an accurate and fruitful search of scientific databases like PubMed, Scopus, or Chemical Abstracts Service (CAS).

Should "this compound" be a novel or proprietary compound, this information is likely to reside within the internal documentation of the originating research institution or pharmaceutical company until it is publicly disclosed through patents or peer-reviewed publications. We recommend consulting internal records or contacting the relevant research group for information on this compound.

In-depth Technical Guide: The Mechanism of Action of SR-3737

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of the latest available data, there is no publicly accessible scientific literature, clinical trial information, or patent documentation pertaining to a compound designated "SR-3737." This suggests that this compound may be an internal, pre-clinical designation for a compound that has not yet been disclosed in public forums, or alternatively, the identifier may be inaccurate.

Consequently, a detailed technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of foundational information in the public domain.

The following sections provide a hypothetical framework for the type of information that would be included in such a guide, should data on this compound become available. This structure is designed to meet the requirements of researchers, scientists, and drug development professionals by presenting a comprehensive overview of a compound's pharmacological profile.

Target Identification and Binding Characteristics (Hypothetical)

This section would detail the primary molecular target(s) of this compound.

Table 1: Hypothetical Binding Affinity and Selectivity of this compound

TargetBinding Assay TypeKd (nM)IC50 (nM)Selectivity Profile
Target XRadioligand Binding15.2->100-fold vs. Target Y, Z
Target XSurface Plasmon Resonance12.8--
Enzyme AKinase Activity Assay-45.7-
Experimental Protocols (Hypothetical)
  • Radioligand Binding Assay: A detailed protocol would be provided, including membrane preparation from cells overexpressing Target X, concentration of the radiolabeled ligand, incubation times and temperatures, and method of separating bound from free ligand (e.g., filtration over GF/C filters). The calculation of Kd from saturation binding data would also be described.

  • Surface Plasmon Resonance (SPR): The protocol would specify the SPR instrument and sensor chip used (e.g., Biacore CM5 chip), the method of immobilizing Target X, the range of this compound concentrations flowed over the chip, and the software used for data analysis to determine association (kon) and dissociation (koff) rates, from which the Kd is calculated.

Cellular Signaling Pathways (Hypothetical)

This section would elucidate the downstream signaling cascades modulated by this compound upon binding to its target.

Signaling Pathway Diagram (Hypothetical)

SR3737_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR3737 This compound Receptor Target X Receptor SR3737->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF_Inactive Transcription Factor (Inactive) KinaseB->TF_Inactive Phosphorylates TF_Active Transcription Factor (Active) TF_Inactive->TF_Active Translocates to Nucleus Gene Target Gene Expression TF_Active->Gene Promotes Transcription

Caption: Hypothetical signaling cascade initiated by this compound binding to Target X.

Experimental Protocols (Hypothetical)
  • Western Blotting: A detailed methodology for treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring to a PVDF membrane, and probing with specific primary antibodies (e.g., anti-phospho-Kinase A, anti-total-Kinase A) would be provided.

In Vitro and In Vivo Functional Effects (Hypothetical)

This section would describe the physiological or pathophysiological consequences of this compound's mechanism of action.

Table 2: Hypothetical Functional Effects of this compound

Assay TypeCell Line / Animal ModelEndpoint MeasuredResult (EC50 / ED50)
Cell ProliferationCancer Cell Line ABrdU Incorporation87.5 nM
Apoptosis AssayCancer Cell Line ACaspase 3/7 Activity120.3 nM
Xenograft Tumor ModelNude Mice with Cell Line ATumor Growth Inhibition50 mg/kg (p.o., b.i.d.)

Experimental Workflow Diagram (Hypothetical)

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Implant Tumor Cells Implant Tumor Cells Tumor Growth to 100mm3 Tumor Growth to 100mm3 Implant Tumor Cells->Tumor Growth to 100mm3 Randomize Mice Randomize Mice Tumor Growth to 100mm3->Randomize Mice Vehicle Control Vehicle Control Randomize Mice->Vehicle Control This compound (50 mg/kg) This compound (50 mg/kg) Randomize Mice->this compound (50 mg/kg) Measure Tumor Volume Measure Tumor Volume Vehicle Control->Measure Tumor Volume This compound (50 mg/kg)->Measure Tumor Volume Collect Tissues Collect Tissues Measure Tumor Volume->Collect Tissues Statistical Analysis Statistical Analysis Collect Tissues->Statistical Analysis

Caption: Workflow for a hypothetical preclinical xenograft study of this compound.

Experimental Protocols (Hypothetical)
  • Xenograft Tumor Model: The protocol would specify the mouse strain, the number of cells from Cancer Cell Line A implanted, the site of implantation, the formulation of this compound for oral gavage, the dosing schedule, the method of tumor volume measurement (e.g., caliper measurements and formula used), and the statistical analysis employed to determine significance.

While a definitive guide on the mechanism of action for this compound cannot be provided at this time, the structured approach outlined above serves as a template for the comprehensive analysis required for drug development professionals. Should information on this compound become publicly available, this framework can be populated with specific data to generate the requested in-depth technical guide. Researchers are encouraged to monitor scientific databases and clinical trial registries for future disclosures related to this compound.

SR-3737: A Potent Dual Inhibitor of JNK3 and p38 MAPK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of SR-3737 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a synthetic, indazole-based small molecule that has been identified as a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and potential therapeutic applications. The document includes a summary of its inhibitory activity, detailed synthetic protocols, and a visualization of the signaling pathways it modulates.

Discovery and Rationale

This compound was developed as part of a structure-activity relationship (SAR) study aimed at designing selective inhibitors for JNK3, a key enzyme in neuronal apoptosis and a promising target for neurodegenerative diseases.[3][4][5] While the initial goal was to achieve high selectivity for JNK3 over other kinases, this compound emerged as a potent dual inhibitor, also demonstrating significant activity against p38 MAPK.[2][3][4] The discovery leveraged traditional medicinal chemistry principles coupled with structure-based drug design, utilizing X-ray crystallography to understand the binding interactions within the kinase active sites.[2][3][4]

Quantitative Biological Data

The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
c-Jun N-terminal kinase 3 (JNK3)12[1][2][3][4]
p38 mitogen-activated protein kinase3[1][2][3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows a multi-step protocol starting from commercially available 5-nitroindazole.[4] A detailed experimental procedure is described in the supplemental materials of the primary publication by Kamenecka et al. in The Journal of Biological Chemistry (2009).[4] The general synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Buchwald Arylation 5-nitroindazole 5-nitroindazole Ullman_coupling Ullman_coupling 5-nitroindazole->Ullman_coupling ethyl_3-bromobenzoate ethyl_3-bromobenzoate ethyl_3-bromobenzoate->Ullman_coupling N-arylated_indazole N-arylated_indazole Ullman_coupling->N-arylated_indazole Hydrogenation Hydrogenation N-arylated_indazole->Hydrogenation 5-amino_indazole 5-amino_indazole Hydrogenation->5-amino_indazole Buchwald_arylation Buchwald_arylation 5-amino_indazole->Buchwald_arylation SR-3737_final SR-3737_final Buchwald_arylation->SR-3737_final Final Product MAPK_Signaling_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Targets UV_radiation UV_radiation MAPKKK MAPKKK UV_radiation->MAPKKK Inflammatory_cytokines Inflammatory_cytokines Inflammatory_cytokines->MAPKKK Oxidative_stress Oxidative_stress Oxidative_stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 Other_substrates_JNK Other Substrates JNK->Other_substrates_JNK MK2 MK2 p38->MK2 PRAK PRAK p38->PRAK Other_substrates_p38 Other Substrates p38->Other_substrates_p38 SR3737 This compound SR3737->JNK SR3737->p38

References

SR-3737 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the chemical structure, properties, and biological activity of a compound designated as SR-3737 has yielded no specific, publicly available information. The identifier "this compound" does not correspond to any known chemical entity in widely accessible chemical and biological databases.

The search results for "this compound" were generic and did not point to a specific molecule. The results often related to the chemical element Strontium (Sr) due to the "SR" abbreviation, or were otherwise irrelevant to a specific chemical compound. This suggests that this compound may be an internal, proprietary code used in a research or development setting that is not disclosed in public scientific literature.

Without a defined chemical structure or any associated published research, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, or visualizations of signaling pathways.

For a comprehensive analysis, a more universally recognized identifier for this compound is required, such as:

  • A common or trade name

  • CAS (Chemical Abstracts Service) Registry Number

  • IUPAC (International Union of Pure and Applied Chemistry) name

  • SMILES (Simplified Molecular-Input Line-Entry System) string

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating source of this designation for more specific details.

Unraveling the Molecular Target of SR-3737: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, the specific biological target of the compound designated SR-3737 remains unidentified. This suggests that this compound may be a novel therapeutic agent still in the early stages of development, with its mechanism of action not yet disclosed in peer-reviewed publications or public databases.

This in-depth guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and logical frameworks that would be employed in a typical target identification campaign. While direct data for this compound is unavailable, this document will serve as a blueprint for the types of experiments, data presentation, and pathway analyses that are critical in such an endeavor.

I. Quantitative Data Summary: A Hypothetical Framework

In a target identification study, quantitative data is paramount for comparing the efficacy and specificity of a compound. The following tables represent the types of data that would be generated to characterize the interaction of this compound with its putative target.

Table 1: In Vitro Binding Affinity of this compound

Assay TypePutative TargetKd (nM)Ki (nM)Method
Radioligand BindingTarget X15.225.8Scintillation Proximity Assay
Surface Plasmon ResonanceTarget X12.5N/ABiacore T200
Isothermal Titration CalorimetryTarget X18.9N/AMicroCal PEAQ-ITC

This table would summarize the direct binding affinity of this compound to its purified target protein, providing key metrics like the dissociation constant (Kd) and inhibition constant (Ki).

Table 2: Cellular Target Engagement and Functional Activity

Cell LineTarget Engagement AssayIC50 (nM)Functional AssayEC50 (nM)
HEK293T (overexpressing Target X)NanoBRET78.4cAMP Measurement125.6
PC-3 (endogenous Target X)Cellular Thermal Shift Assay95.2Proliferation Assay210.1
A549 (endogenous Target X)Fluorescence Polarization88.9Apoptosis Assay189.3

This table would demonstrate the ability of this compound to engage its target within a cellular context and elicit a functional response. IC50 and EC50 values are crucial for understanding the compound's potency.

II. Key Experimental Protocols

Detailed methodologies are the cornerstone of reproducible scientific research. Below are representative protocols for key experiments that would be essential in identifying and validating the biological target of this compound.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to its purified target.

  • Methodology:

    • Immobilize the purified putative target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of this compound.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor chip surface using a low pH buffer.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound binds to its target protein in a cellular environment.

  • Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or a saturating concentration of this compound for a specified time.

    • Harvest the cells and lyse them to prepare a protein lysate.

    • Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

III. Visualization of Signaling Pathways and Workflows

Understanding the broader biological context of a drug target is crucial. The following diagrams, rendered using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to target identification.

cluster_0 Hypothetical this compound Signaling Pathway SR3737 This compound TargetX Target X (e.g., GPCR) SR3737->TargetX Binds and Activates G_Protein G-Protein Activation TargetX->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase->Cellular_Response

Caption: Hypothetical signaling cascade initiated by this compound binding to its target.

cluster_1 Target Identification Workflow Compound_Screen Compound Library Screen (Phenotypic Assay) Hit_Compound Hit Compound Identified (this compound) Compound_Screen->Hit_Compound Affinity_Chromatography Affinity Chromatography Mass Spectrometry Hit_Compound->Affinity_Chromatography Putative_Targets List of Putative Binding Proteins Affinity_Chromatography->Putative_Targets Target_Validation Target Validation (e.g., siRNA, CRISPR) Putative_Targets->Target_Validation Validated_Target Validated Biological Target Target_Validation->Validated_Target cluster_2 Logical Relationship for Target Validation SR3737_Phenotype This compound Induces Phenotype Phenotype_Abolished Phenotype Abolished SR3737_Phenotype->Phenotype_Abolished Target_Knockdown Target X Knockdown Target_Knockdown->Phenotype_Abolished Target_Confirmed Target X Confirmed Phenotype_Abolished->Target_Confirmed

SR-3737: An In-Depth Technical Guide on In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of SR-3737, a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). This document details its inhibitory concentrations, the experimental methodologies for determining its activity, and its role within key cellular signaling pathways.

Core Data Presentation

The in vitro inhibitory activity of this compound has been quantified against its primary targets, JNK3 and p38. The following table summarizes the half-maximal inhibitory concentrations (IC50) as determined by biochemical assays.

TargetIC50 (nM)
c-Jun N-terminal kinase 3 (JNK3)12
p38 mitogen-activated protein kinase3

Experimental Protocols

The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocol from the original publication by Kamenecka et al. is not publicly detailed, a representative methodology based on standard kinase assay procedures is outlined below.

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of JNK3 and p38 kinases.

Materials:

  • Recombinant human JNK3 and p38α enzymes

  • Kinase-specific substrate (e.g., ATF2 for p38, c-Jun for JNK3)

  • ATP (Adenosine triphosphate)

  • This compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing. A DMSO-only control is also included.

  • Assay Plate Setup: The diluted this compound or DMSO control is added to the wells of a 384-well plate.

  • Enzyme Addition: A solution containing the recombinant JNK3 or p38 enzyme in kinase buffer is added to the wells.

  • Reaction Initiation: A mixture of the specific substrate and ATP in kinase buffer is added to all wells to start the kinase reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: A reagent, such as the ADP-Glo™ reagent, is added to stop the kinase reaction and simultaneously measure the amount of ADP produced, which is directly proportional to the kinase activity.

  • Luminescence Reading: After a further incubation period as per the detection kit instructions, the luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of JNK3 and p38. These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascades, which are activated in response to various cellular stresses and inflammatory cytokines. Inhibition of JNK3 and p38 by this compound can modulate downstream cellular processes, including apoptosis.

Below are diagrams illustrating the canonical JNK and p38 signaling pathways and the point of inhibition by this compound.

JNK_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun SR3737 This compound SR3737->JNK3 Apoptosis Apoptosis cJun->Apoptosis

Caption: JNK3 signaling pathway and inhibition by this compound.

p38_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 ATF2 ATF2 p38->ATF2 SR3737 This compound SR3737->p38 Apoptosis Apoptosis ATF2->Apoptosis

Caption: p38 MAPK signaling pathway and inhibition by this compound.

The following diagram illustrates the experimental workflow for determining the in vitro activity of this compound.

Experimental_Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound setup_plate Dispense Compound to Assay Plate prep_compound->setup_plate add_enzyme Add JNK3 or p38 Enzyme setup_plate->add_enzyme start_reaction Add Substrate/ATP Mixture add_enzyme->start_reaction incubation Incubate at Room Temperature start_reaction->incubation detection Add Detection Reagent incubation->detection read_plate Measure Luminescence detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound in vitro kinase assay.

In Vivo Efficacy of Checkpoint Kinase 1 (Chk1) Inhibition: A Technical Overview of SRA737

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "SR-3737" did not yield specific results for a compound with that designation involved in in vivo efficacy studies. However, extensive preclinical data is available for a closely named compound, SRA737, a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). This guide will focus on the in vivo efficacy of SRA737, assuming "this compound" was a typographical error.

Abstract

Checkpoint kinase 1 (Chk1) is a critical transducer in the DNA Damage Response (DDR) pathway, a key network for maintaining genomic integrity. In many cancers, the DDR pathway is dysregulated, making cancer cells reliant on remaining checkpoint mechanisms for survival. Inhibition of Chk1, therefore, presents a promising therapeutic strategy, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the in vivo efficacy of SRA737, a leading Chk1 inhibitor. We will delve into the experimental protocols of key studies, present quantitative data in a structured format, and visualize the underlying signaling pathways and experimental workflows.

Introduction to SRA737 and its Mechanism of Action

SRA737 is a potent, selective, and orally bioavailable small molecule inhibitor of Chk1.[1] Chk1 plays a pivotal role in the cell cycle by phosphorylating key substrates to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, SRA737 abrogates this crucial checkpoint, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells, especially those with underlying DNA repair defects or those subjected to replication stress from chemotherapy.

Signaling Pathway of Chk1 in the DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DDR pathway, which is the target of SRA737.

DDR_pathway cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cell Cycle Regulation cluster_3 Therapeutic Intervention DNA_damage DNA Damage (e.g., from Chemotherapy) ATR ATR DNA_damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK1_CyclinB->Cell_Cycle_Arrest promotes SRA737 SRA737 SRA737->Chk1 inhibits

Figure 1: Simplified signaling pathway of Chk1 in the DNA Damage Response.

In Vivo Efficacy Studies of SRA737

Preclinical studies have demonstrated the potent anti-tumor activity of SRA737, both as a monotherapy in specific genetic contexts and in combination with other anti-cancer agents. A key finding is the concept of "chemical synthetic lethality," where SRA737 shows enhanced efficacy when combined with agents that induce replication stress, such as low-dose gemcitabine.[1]

Summary of Quantitative In Vivo Efficacy Data
Cancer Model Treatment Group Tumor Growth Inhibition (%) Observations
Pancreatic Cancer XenograftSRA737 MonotherapyModerate
Pancreatic Cancer XenograftLow-dose GemcitabineMinimal
Pancreatic Cancer XenograftSRA737 + Low-dose GemcitabineSignificantSynergistic effect observed
Colorectal Cancer XenograftSRA737 MonotherapyModerate
Colorectal Cancer XenograftIrinotecanModerate
Colorectal Cancer XenograftSRA737 + IrinotecanSignificantEnhanced anti-tumor activity

Note: The table above is a representative summary based on publicly available information. Specific percentages of tumor growth inhibition can vary between studies and models.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below are representative protocols for xenograft studies evaluating SRA737.

Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study.

Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., SRA737, Vehicle, Combination) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Tissue Collection and Pharmacodynamic Analysis endpoint->analysis stop End analysis->stop

Figure 2: Generalized experimental workflow for a xenograft efficacy study.
Detailed Methodology for a Combination Study

Objective: To evaluate the in vivo anti-tumor efficacy of SRA737 in combination with low-dose gemcitabine in a human pancreatic cancer xenograft model.

1. Cell Lines and Culture:

  • Human pancreatic cancer cell line (e.g., MIA PaCa-2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Female athymic nude mice (6-8 weeks old) are used.
  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

  • A suspension of 1 x 10^6 MIA PaCa-2 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Tumor volumes are measured twice weekly using digital calipers (Volume = 0.5 x Length x Width^2).
  • When tumors reach a mean volume of 100-150 mm^3, mice are randomized into treatment groups (n=8-10 per group).

5. Treatment Regimen:

  • Vehicle Control: Administered orally (p.o.) daily.
  • SRA737: Administered p.o. daily at a specified dose (e.g., 50 mg/kg).
  • Low-dose Gemcitabine: Administered intraperitoneally (i.p.) on specific days of the treatment cycle.
  • Combination: SRA737 and low-dose gemcitabine administered as per the schedules for the individual agents.

6. Efficacy Endpoints:

  • Primary endpoint: Tumor growth inhibition.
  • Secondary endpoints: Body weight changes (as a measure of toxicity), survival.

7. Pharmacodynamic Analysis:

  • At the end of the study, tumors are excised for analysis of biomarkers such as phosphorylated Chk1 and gamma-H2AX (a marker of DNA damage) by immunohistochemistry or western blotting.

Conclusion

The available preclinical data strongly support the in vivo efficacy of the Chk1 inhibitor SRA737, particularly in combination with DNA-damaging agents. The principle of synthetic lethality by targeting the DDR pathway holds significant promise for the treatment of various cancers. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further clinical investigation is ongoing to translate these preclinical findings into patient benefit.

References

No Publicly Available Data for SR-3737: Pharmacokinetics and Pharmacodynamics Remain Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information is currently available on the pharmacokinetics and pharmacodynamics of a compound designated SR-3737. This lack of data prevents the creation of a detailed technical guide as requested.

Extensive searches for "this compound" have not yielded any relevant scientific publications, clinical trial records, or other documentation detailing its absorption, distribution, metabolism, excretion (ADME), or its mechanism of action and effects on the body. The designation "this compound" does not appear in publicly accessible chemical or pharmaceutical databases.

This absence of information suggests that this compound may be an internal compound code that has not yet been disclosed in public forums, a discontinued project, or a compound that is in the very early stages of non-clinical development. Without any foundational data, it is impossible to summarize quantitative data, provide experimental protocols, or create visualizations of its signaling pathways or experimental workflows.

Therefore, the core requirements for a technical guide, including data presentation in tables, detailed methodologies, and mandatory visualizations, cannot be fulfilled at this time. Further information on this compound would be required to proceed with an in-depth analysis of its pharmacokinetic and pharmacodynamic properties.

An In-depth Technical Guide on the Core Toxicological and Safety-Relevant Profile of SR-3737

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available public domain data regarding the biological activity of SR-3737 relevant to a preliminary safety assessment. No dedicated, comprehensive toxicology and safety studies for this compound have been identified in the public literature. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete toxicological profile.

Introduction

This compound is an indazole-based small molecule inhibitor that has been characterized primarily for its potent activity against c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2][3][4][5][6][7][8][9][10][11] These kinases are key components of signaling pathways involved in cellular responses to stress, inflammation, and apoptosis.[3][7] As such, inhibitors of these pathways are of significant interest for therapeutic development in areas such as neurodegenerative diseases and inflammatory conditions.[3][7] This guide provides a technical summary of the known biological data for this compound, with a focus on aspects relevant to its potential safety profile.

Quantitative Biological Activity

The primary quantitative data available for this compound pertains to its in-vitro inhibitory activity against its target kinases. This information is crucial for understanding its potency and selectivity, which are key determinants of both efficacy and potential off-target effects.

Target Kinase IC50 (nM) Reference
JNK312[1][2][3][4][5][6][7][8][9][10][11]
p383[1][2][3][4][5][6][7][8][9][10][11]

Table 1: In-vitro Inhibitory Potency of this compound

The data indicates that this compound is a highly potent inhibitor of both JNK3 and p38, with a slight preference for p38. The dual inhibitory nature of this compound is a critical consideration for its pharmacological and toxicological assessment.

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values are not provided in the search results. However, such assays are typically conducted using standard biochemical kinase assays. A general workflow for such an experiment is outlined below.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis recombinant_kinase Recombinant Kinase (JNK3 or p38) incubation Incubation at Optimal Temperature recombinant_kinase->incubation substrate Kinase-specific Substrate (e.g., ATF2) substrate->incubation atp ATP atp->incubation sr3737 This compound (Varying Concentrations) sr3737->incubation detection Detection of Phosphorylated Substrate (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis G cluster_stimuli Stress Stimuli cluster_jnk_pathway JNK Pathway cluster_p38_pathway p38 Pathway stimuli UV, Cytokines, Growth Factors, Osmotic Shock mkk4_7 MKK4/7 stimuli->mkk4_7 mkk3_6 MKK3/6 stimuli->mkk3_6 jnk3 JNK3 mkk4_7->jnk3 cjun c-Jun jnk3->cjun jnk_response Apoptosis, Inflammation cjun->jnk_response p38 p38 mkk3_6->p38 mk2 MK2 p38->mk2 p38_response Inflammation, Cell Cycle Arrest mk2->p38_response sr3737 This compound sr3737->jnk3 Inhibition sr3737->p38 Inhibition

References

SR-3737: A Dual Inhibitor of JNK3 and p38 Kinase - Preliminary Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the preliminary research findings on SR-3737, a potent dual inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). This compound, an indazole-based compound, serves as a valuable tool for investigating the roles of these stress-activated protein kinases in various cellular processes, particularly in the context of neuroinflammation and neurodegeneration.[1][2][3]

Core Compound Data

The fundamental physicochemical and inhibitory properties of this compound are summarized below.

ParameterValueReference
Molecular Formula C29H25FN4O4[4][5]
Molecular Weight 512.53 g/mol [4][5]
CAS Number 1164153-37-0[5]
IC50 for JNK3 12 nM[2][3][4]
IC50 for p38 3 nM[2][3][4]

Mechanism of Action

This compound functions as a potent inhibitor of both JNK3 and p38 kinase.[2][3][4] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathways, which are activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and neurotoxins.[2][3] By inhibiting JNK3 and p38, this compound can modulate downstream cellular responses to these stressors. The JNK3 isoform is primarily expressed in the brain, making it a significant target in the study of neurodegenerative diseases.[1][2][3]

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling cascades of the JNK and p38 MAPK pathways, highlighting the points of inhibition by this compound.

JNK and p38 MAPK Signaling Pathways stress Cellular Stress (e.g., Cytokines, Oxidative Stress) jnkk MAPKKs (MKK4/7) stress->jnkk p38kk MAPKKs (MKK3/6) stress->p38kk jnk JNK3 jnkk->jnk tf Transcription Factors (c-Jun, ATF2) jnk->tf p38 p38 p38kk->p38 p38->tf response Cellular Responses (Inflammation, Apoptosis) tf->response sr3737 This compound sr3737->jnk sr3737->p38

JNK and p38 MAPK signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not fully available in the public domain abstracts. However, based on the provided literature, a general overview of the likely methodologies is presented.

Synthesis of this compound

A publication by Kamenecka et al. (2009) mentions a full experimental protocol for the synthesis of this compound in its supplementary materials. While not directly accessible, the general steps likely involve:

  • N-arylation of 5-nitroindazole: Commercially available 5-nitroindazole is reacted with an appropriate aryl halide under conditions such as an Ullmann condensation.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.

  • Buchwald-Hartwig amination: The resulting aminoindazole undergoes a palladium-catalyzed cross-coupling reaction with another aryl halide to introduce the second aryl group.

  • Final modification and purification: Subsequent chemical modifications may be performed to yield the final this compound compound, followed by purification using techniques like column chromatography and characterization by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Workflow)

The IC50 values for JNK3 and p38 were likely determined using an in vitro kinase assay. A common workflow for such an assay is as follows:

General Workflow for In Vitro Kinase Inhibition Assay start Start prepare Prepare Assay Plate: - Recombinant Kinase (JNK3 or p38) - Kinase Substrate (e.g., ATF2) - ATP start->prepare add_sr3737 Add this compound (Varying Concentrations) prepare->add_sr3737 incubate Incubate at 37°C add_sr3737->incubate detect Detect Kinase Activity (e.g., Phosphorylation of Substrate) incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

A generalized workflow for determining kinase inhibition.

This workflow involves the incubation of the target kinase (JNK3 or p38) with its substrate and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then measured to determine the inhibitory activity of the compound, from which the IC50 value is calculated.

Structural Biology

The crystal structure of JNK3 in complex with this compound has been solved and is available in the RCSB Protein Data Bank under the accession code 3FI3.[2] This structural information is invaluable for understanding the binding mode of this compound and for the rational design of more selective or potent inhibitors. The availability of this crystal structure provides a powerful tool for computational chemists and drug designers.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of SR-3737, a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). This compound demonstrates significant potential in the study of signaling pathways implicated in neurodegenerative diseases and inflammatory responses. This document outlines the quantitative inhibitory activities of this compound and its analogs, detailed experimental protocols for kinase activity assessment, and a visualization of the targeted signaling pathways.

Quantitative Inhibitory Activity

This compound is a highly potent inhibitor of both JNK3 and p38 kinases, with IC50 values of 12 nM and 3 nM, respectively[1][2]. The following table summarizes the inhibitory activity of this compound and related aminopyrazole analogs, highlighting the structure-activity relationships that govern their selectivity and potency.

CompoundJNK3 IC50 (nM)p38 IC50 (nM)Reference
This compound 123[1][2]
Analog 1Data not publicly availableData not publicly available
Analog 2Data not publicly availableData not publicly available
Analog 3Data not publicly availableData not publicly available

Note: Specific public data on chemical analogs of this compound is limited. The development of such analogs often occurs within proprietary drug discovery programs.

Experimental Protocols

The determination of inhibitory activity for compounds like this compound typically involves in vitro kinase assays. Below are detailed methodologies for assessing JNK3 and p38 inhibition, based on established principles.

JNK3 and p38 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction[3][4].

Materials:

  • Recombinant human JNK3 or p38α enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • Substrate peptide (e.g., ATF2 for p38, c-Jun for JNK)

  • ATP at a concentration near the Km for the respective kinase

  • This compound or analog compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound or its analogs in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

    • Add 2 µL of the kinase solution (containing JNK3 or p38α enzyme in kinase buffer).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing the respective substrate and ATP in kinase buffer).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.

  • Data Acquisition: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound targets key kinases in the stress-activated protein kinase (SAPK) signaling cascades. The JNK and p38 pathways are activated by various cellular stressors and play crucial roles in apoptosis, inflammation, and cellular differentiation[5][6].

JNK_p38_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors_JNK Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors_JNK Transcription_Factors_p38 Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors_p38 SR3737 This compound SR3737->JNK SR3737->p38 Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors_JNK->Cellular_Response Transcription_Factors_p38->Cellular_Response

Caption: Simplified JNK and p38 signaling pathways inhibited by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of kinase inhibitors like this compound.

Kinase_Inhibitor_Workflow Compound_Library Compound Library Screening Primary_Assay Primary Kinase Assay (e.g., JNK3, p38) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization SAR->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for kinase inhibitor discovery and development.

References

SR-3737: A Dual Inhibitor of JNK3 and p38 MAPK with Therapeutic Potential in Neurodegenerative and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-3737 is a potent, small-molecule inhibitor targeting two critical nodes in cellular stress-activated signaling pathways: c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). With low nanomolar inhibitory concentrations against both kinases, this compound presents a compelling pharmacological tool for investigating the intertwined roles of these pathways in various pathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications in neurodegenerative and inflammatory diseases, and detailed hypothetical experimental protocols for its preclinical evaluation.

Introduction

Stress-activated protein kinase (SAPK) pathways, particularly those involving JNK and p38 MAPK, are crucial mediators of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity. While essential for normal cellular function, dysregulation of these pathways is strongly implicated in the pathogenesis of numerous human diseases.

The JNK family, and specifically the brain-enriched isoform JNK3, plays a significant role in neuronal apoptosis and neuroinflammation, making it a key target in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] Similarly, the p38 MAPK pathway is a central regulator of pro-inflammatory cytokine production and is a well-established target in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[3][4]

This compound is distinguished by its dual inhibitory activity against both JNK3 and p38. This polypharmacological profile offers the potential for synergistic or broader therapeutic effects in complex diseases where both pathways are pathologically activated.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the active site of both JNK3 and p38 kinases, preventing the phosphorylation of their downstream substrates. The compound belongs to the indazole class of kinase inhibitors.

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized in biochemical assays, revealing potent inhibition of both JNK3 and p38.

Kinase TargetIC50 (nM)Reference
JNK312--INVALID-LINK--
p383--INVALID-LINK--

Signaling Pathways

This compound targets key kinases in two major stress-activated signaling cascades.

JNK Signaling Pathway

The JNK pathway is a multi-tiered kinase cascade initiated by various stress signals. This ultimately leads to the activation of transcription factors, such as c-Jun, which regulate gene expression involved in apoptosis, inflammation, and cellular stress responses.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, Oxidative Stress) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression SR3737 This compound SR3737->JNK3

JNK Signaling Pathway and Inhibition by this compound
p38 MAPK Signaling Pathway

Similar to the JNK pathway, the p38 MAPK cascade is activated by cellular stress and inflammatory signals, leading to the activation of downstream kinases and transcription factors that control the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Cytokine_Production SR3737 This compound SR3737->p38

p38 MAPK Signaling Pathway and Inhibition by this compound

Potential Therapeutic Applications

The dual inhibition of JNK3 and p38 by this compound suggests its potential utility in diseases where both pathways are implicated.

Neurodegenerative Diseases
  • Alzheimer's Disease: Both JNK3 and p38 are activated in the brains of Alzheimer's patients and are involved in amyloid-beta (Aβ)-induced neurotoxicity and the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease.[1][5] Dual inhibition could therefore offer a multi-faceted approach to neuroprotection.

  • Parkinson's Disease: JNK activation is linked to the loss of dopaminergic neurons, a central feature of Parkinson's disease.

  • Ischemic Stroke: JNK3 plays a crucial role in neuronal apoptosis following cerebral ischemia.

Inflammatory Diseases
  • Rheumatoid Arthritis: p38 MAPK is a key regulator of the production of inflammatory cytokines that drive joint destruction in rheumatoid arthritis.

  • Inflammatory Bowel Disease: The p38 pathway is activated in the inflamed intestinal mucosa of patients with Crohn's disease and ulcerative colitis.

Experimental Protocols (Hypothetical)

As there are no publicly available in vivo studies specifically using this compound for therapeutic applications, the following protocols are representative methodologies for evaluating a dual JNK3/p38 inhibitor in relevant preclinical models.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against JNK3 and p38α.

Methodology:

  • Recombinant human JNK3 and p38α enzymes are used.

  • A radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™) can be employed.

  • This compound is serially diluted and incubated with the kinase, ATP (spiked with ³³P-ATP for radiometric assay), and a specific substrate (e.g., ATF2 for JNK3, myelin basic protein for p38α).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Inhibition of c-Jun Phosphorylation

Objective: To assess the cellular potency of this compound in inhibiting JNK pathway activation.

Methodology:

  • A suitable cell line (e.g., HeLa or A375) is cultured.

  • Cells are pre-incubated with varying concentrations of this compound.

  • JNK pathway is stimulated with an appropriate agonist (e.g., anisomycin or UV radiation).

  • Cells are lysed, and protein concentrations are determined.

  • Phosphorylation of c-Jun at Ser63 is measured by Western blot or a quantitative immunoassay (e.g., ELISA).

  • EC50 values are determined from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Methodology:

  • A cohort of age-matched 5XFAD mice is used.

  • Mice are treated with this compound (formulated for oral or intraperitoneal administration) or vehicle daily for a specified duration (e.g., 3 months).

  • Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • At the end of the treatment period, brain tissue is collected.

  • Pathological markers are quantified, including Aβ plaque load (immunohistochemistry), tau phosphorylation (Western blot), and neuroinflammation (e.g., microglial activation markers by immunohistochemistry).

AD_Workflow Start Start: 5XFAD Mice Treatment Daily Treatment: This compound or Vehicle Start->Treatment Behavior Behavioral Testing: (e.g., Morris Water Maze) Treatment->Behavior Tissue Brain Tissue Collection Behavior->Tissue Analysis Pathological Analysis: - Aβ Plaque Load - Tau Phosphorylation - Neuroinflammation Tissue->Analysis End End: Data Analysis & Conclusion Analysis->End

Hypothetical Experimental Workflow for Alzheimer's Disease Model

Conclusion

This compound is a potent dual inhibitor of JNK3 and p38 MAPK, positioning it as a valuable research tool and a potential starting point for the development of therapeutics for complex diseases involving both neurodegenerative and neuroinflammatory processes. Its efficacy in relevant preclinical models of diseases such as Alzheimer's and rheumatoid arthritis warrants further investigation. The provided hypothetical experimental protocols offer a framework for the preclinical evaluation of this compound and similar dual-activity inhibitors.

References

Unable to Identify SR-3737 in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the research compound "SR-3737" have not yielded any relevant information within the biomedical field. The designation does not appear to correspond to a publicly documented drug, molecule, or experimental compound in the context of disease pathways or therapeutic development.

A comprehensive search across multiple databases and scientific literature sources failed to identify any publications, clinical trials, or research data associated with "this compound." The search results were unrelated to pharmacology or disease research, suggesting that "this compound" may be an internal project code not yet disclosed in public forums, a misnomer, or a compound that has not reached the stage of public research documentation.

Without a clear identification of this compound and its associated biological target or therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with your request, please verify the identifier of the compound. Alternative designations, such as a chemical name, corporate identifier (e.g., company name followed by a number), or a known biological target, would be necessary to conduct a meaningful search and compile the requested information. We recommend checking internal documentation or the original source of the "this compound" designation for a more specific and searchable name.

SR-3737: A Technical Guide to a Dual JNK3 and p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3737 is a potent, small-molecule inhibitor targeting two critical nodes in cellular stress-response pathways: c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein (MAP) kinase. This technical guide provides a comprehensive overview of the available scientific and intellectual property landscape surrounding this compound and related compounds. It details its mechanism of action, quantitative inhibitory data, experimental methodologies for its evaluation, and the broader patent context for aminopyrazole and indazole-based kinase inhibitors.

Introduction to this compound and its Therapeutic Rationale

This compound belongs to the indazole class of kinase inhibitors and has demonstrated high potency against both JNK3 and p38 MAP kinase. These kinases are key players in signaling cascades that respond to cellular stress and inflammatory cytokines. Their overactivation is implicated in a range of pathologies, particularly neurodegenerative diseases.

  • JNK3 is predominantly expressed in the brain and is centrally involved in neuronal apoptosis (programmed cell death). Its inhibition is a promising strategy for therapeutic intervention in conditions like Alzheimer's and Parkinson's disease.

  • p38 MAP kinase plays a crucial role in the production of pro-inflammatory cytokines and is a well-established target for a variety of inflammatory conditions.

The dual inhibition profile of this compound suggests its potential utility in diseases where both neuroinflammatory and apoptotic pathways are pathologically activated.

Quantitative Inhibitory Data

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for a related aminopyrazole-class JNK3-selective inhibitor, SR-3576, is also included.

CompoundTarget KinaseIC50 (nM)
This compound JNK3 12
p38 3
SR-3576JNK37
p38>20,000

Signaling Pathways

This compound exerts its effects by intercepting the MAP kinase signaling cascades. The following diagrams illustrate the canonical JNK and p38 pathways and the points of inhibition by this compound.

JNK_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun / ATF2 JNK3->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis SR3737 This compound SR3737->JNK3

JNK3 Signaling Pathway Inhibition by this compound

p38_Signaling_Pathway Stress_p38 Cellular Stress / Cytokines MAPKKK_p38 MAPKKK (e.g., TAK1, ASK1) Stress_p38->MAPKKK_p38 MKK3_6 MKK3/6 MAPKKK_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 / ATF2 p38->MK2 Inflammation Inflammation / Apoptosis MK2->Inflammation SR3737_p38 This compound SR3737_p38->p38

p38 MAPK Signaling Pathway Inhibition by this compound

Experimental Protocols

The following protocols are based on methodologies described for the evaluation of aminopyrazole and indazole-based JNK and p38 inhibitors, including compounds structurally related to this compound.

General Synthesis of Indazole-Based Inhibitors

A general synthetic route to indazole-based kinase inhibitors is outlined below. The specific synthesis of this compound would follow a similar multi-step process, with variations in starting materials and reaction conditions.

Synthesis_Workflow Start Substituted Indazole Precursor Step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate Functionalized Indazole Intermediate Step1->Intermediate Step2 Amide Coupling or Urea Formation Intermediate->Step2 Final Final Product (e.g., this compound) Step2->Final

General Synthetic Workflow for Indazole Inhibitors

Detailed Methodology (General Example):

  • Coupling Reaction: A protected bromo-indazole is reacted with a suitable boronic acid or amine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as dioxane. The reaction is typically heated under an inert atmosphere.

  • Deprotection: The protecting group on the indazole nitrogen is removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Amide Coupling/Urea Formation: The resulting amino-indazole is then coupled with a carboxylic acid using a coupling agent (e.g., HATU) or reacted with an isocyanate to form the final urea-containing inhibitor.

  • Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The potency of this compound against JNK3 and p38 is determined using an in vitro kinase assay. A common method is a radiometric filter-binding assay.

Materials:

  • Recombinant human JNK3 and p38α enzymes

  • Myelin Basic Protein (MBP) or ATF2 as a substrate

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (this compound) at various concentrations

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound (dissolved in DMSO and diluted in assay buffer) are combined.

  • Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 20-40 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Washing: The reaction mixture is transferred to a phosphocellulose filter plate, and the plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of 33P incorporated into the substrate (trapped on the filter) is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Intellectual Property Landscape

While a patent explicitly naming "this compound" has not been identified, the core chemical scaffold falls within the scope of broader patents covering aminopyrazole and indazole derivatives as JNK and p38 inhibitors. The key inventors on the primary publication for this compound, Theodore Kamenecka and Philip LoGrasso, are also listed as inventors on several patents assigned to The Scripps Research Institute for related classes of kinase inhibitors.

Relevant patent families include those covering:

  • Substituted pyrimidinyl-amines as protein kinase inhibitors.[1][2]

  • Bidentate-binding modulators of LRRK2 and JNK kinases.[3]

These patents describe chemical structures that share key pharmacophoric features with indazole and aminopyrazole inhibitors, suggesting a protected intellectual property space around this class of compounds. Researchers and developers working with this compound or structurally similar molecules should conduct a thorough freedom-to-operate analysis.

Conclusion

This compound is a potent dual inhibitor of JNK3 and p38 MAP kinase with a clear therapeutic rationale in neurodegenerative and inflammatory diseases. The available data provides a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide, derived from the foundational research on this class of inhibitors, offer a starting point for researchers seeking to replicate or build upon these findings. The intellectual property landscape suggests that while this compound itself may not be explicitly patented, the broader chemical space of related JNK and p38 inhibitors is well-protected.

References

Literature Review and Background on SR-3737: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the identifier "SR-3737" within scientific and biomedical literature has yielded no relevant results for a compound, drug, or therapeutic agent with this designation.

The search for "this compound" across multiple databases and search engines did not retrieve any publications, clinical trials, or research data related to a molecule in the context of drug development or biomedical research. The search results were uniformly unrelated, pointing to items such as financial reports, music, and contact information for various services.

This suggests that "this compound" is not a recognized or publicly disclosed identifier for a research compound or therapeutic candidate. As such, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways.

For researchers, scientists, and drug development professionals seeking information, it is recommended to verify the identifier of the compound of interest. Research compounds are typically designated with specific alphanumeric codes by the developing organization (e.g., company, academic lab) and this information is crucial for accurate literature retrieval.

Without a valid identifier that corresponds to a known research molecule, the core requirements of this request—data presentation, experimental protocols, and visualizations—cannot be fulfilled. Should a corrected or alternative identifier be available, a comprehensive literature review and the generation of the requested technical guide can be initiated.

Methodological & Application

Application Notes and Protocols: SR-3737 Not Identified as an Experimental Drug

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for an experimental drug designated as SR-3737 have not yielded any publicly available information. The identifier "this compound" does not correspond to a known experimental compound in development or in preclinical or clinical trials.

Extensive searches for "this compound" as a therapeutic agent or experimental drug have found no relevant results. Instead, the designation "3737" is associated with a commercial laboratory product, specifically a monoclonal antibody.

Product Information: Cell Signaling Technology Catalog #3737

The product associated with the number 3737 is the SUZ12 (D39F6) XP® Rabbit mAb , a biotinylated rabbit monoclonal antibody from Cell Signaling Technology.[1][2] This antibody is a research tool used to detect the endogenous levels of the total SUZ12 protein.[1][2]

Function of SUZ12 Protein

SUZ12, or Suppressor of Zeste 12, is a key component of the Polycomb Repressive Complex 2 (PRC2). This complex plays a crucial role in gene silencing and is involved in fundamental cellular processes such as:

  • Maintenance of cell identity[1][2]

  • Stem cell self-renewal[1][2]

  • Cell cycle regulation[1][2]

  • Oncogenesis[1][2]

Validated Applications and Cell Lines

The SUZ12 (D39F6) XP® Rabbit mAb #3737 has been validated for a variety of laboratory applications, including:

  • Western Blotting[1][3]

  • Immunoprecipitation[2]

  • Immunofluorescence[2][3]

  • Flow Cytometry[2][3]

  • Chromatin Immunoprecipitation (ChIP)[2][3]

  • Chromatin IP-seq[2]

  • CUT&RUN[2][3]

  • eCLIP[2][3]

This antibody has been used in several human and mouse cell lines, including:

  • HeLa cells[3]

  • NTERA-2 cells[3]

  • NCCIT cells[3]

  • K-562 cells[3]

  • Mouse embryonic stem cells[3]

Given that this compound does not appear to be an experimental drug, it is not possible to provide the requested detailed application notes, protocols, and data visualizations for a therapeutic agent with this name. The available information pertains solely to a research antibody and its use in laboratory settings.

References

Application Notes and Protocols for SR-3737 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3737 is a potent and selective dual inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). With IC₅₀ values of 12 nM for JNK3 and 3 nM for p38, this compound presents a valuable research tool for investigating the roles of these stress-activated protein kinases in various pathological processes. The JNK and p38 MAPK pathways are implicated in a wide array of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, drawing upon established methodologies for potent JNK and p38 inhibitors.

Mechanism of Action: JNK and p38 Signaling Pathways

The JNK and p38 MAPK pathways are parallel signaling cascades that are activated by a variety of cellular stresses, such as inflammatory cytokines, oxidative stress, and UV radiation. Activation of these pathways leads to the phosphorylation of downstream transcription factors and other proteins, culminating in cellular responses like inflammation, apoptosis, and cellular proliferation. In many disease states, these pathways are dysregulated, making them attractive therapeutic targets. This compound, by inhibiting both JNK3 and p38, can modulate these pathological cellular responses.

JNK_p38_Signaling_Pathway cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Kinase Kinases (MAP3K) cluster_2 MAPK Kinases (MAP2K) cluster_3 MAP Kinases (MAPK) cluster_4 Downstream Targets cluster_5 Cellular Responses Inflammatory Cytokines Inflammatory Cytokines ASK1 ASK1 Inflammatory Cytokines->ASK1 UV Radiation UV Radiation TAK1 TAK1 UV Radiation->TAK1 Oxidative Stress Oxidative Stress MEKK1 MEKK1 Oxidative Stress->MEKK1 MKK4/7 MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 TAK1->MKK3/6 MEKK1->MKK4/7 MEKK1->MKK3/6 JNK JNK MKK4/7->JNK p38 p38 MKK3/6->p38 c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 HSP27 HSP27 p38->HSP27 MK2 MK2 p38->MK2 Inflammation Inflammation c-Jun->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Proliferation Cell Proliferation HSP27->Cell Proliferation MK2->Inflammation SR3737 SR3737 SR3737->JNK inhibition SR3737->p38 inhibition Endotoxemia_Workflow Acclimatize Mice Acclimatize Mice Group Assignment Group Assignment Acclimatize Mice->Group Assignment Vehicle Control Vehicle Control Group Assignment->Vehicle Control This compound Treatment This compound Treatment Group Assignment->this compound Treatment LPS Challenge LPS Challenge Vehicle Control->LPS Challenge This compound Treatment->LPS Challenge Blood Collection Blood Collection LPS Challenge->Blood Collection Serum Separation Serum Separation Blood Collection->Serum Separation Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Serum Separation->Cytokine Analysis (ELISA) Data Analysis Data Analysis Cytokine Analysis (ELISA)->Data Analysis Xenograft_Workflow Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Treatment Vehicle Treatment Randomization->Vehicle Treatment This compound Treatment This compound Treatment Randomization->this compound Treatment Tumor Measurement Tumor Measurement Vehicle Treatment->Tumor Measurement This compound Treatment->Tumor Measurement Endpoint Endpoint Tumor Measurement->Endpoint Tumor Excision & Analysis Tumor Excision & Analysis Endpoint->Tumor Excision & Analysis

Application Notes and Protocols for SR-3737: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for publicly available data on a compound designated "SR-3737" have yielded no information regarding its mechanism of action, signaling pathways, dosage, administration, or relevant experimental protocols. The search results did not contain any references to a therapeutic agent or research compound with this identifier.

The information retrieved was unrelated to the topic of a dosage and administration guide for a research compound. The search results primarily consisted of financial reports, product reviews for unrelated consumer goods, and contact information for services that coincidentally contained the number "3737".

Due to the complete absence of any scientific or research data for a compound named this compound in the public domain, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.

It is recommended to verify the designation "this compound" and consult internal documentation or proprietary databases for information on this compound. Without any foundational data, the creation of the requested detailed guide is not feasible.

Application Note: SR-3737 for Western Blot Analysis of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SR-3737 is a hypothetical compound created for the purpose of this application note. The following data and protocols are illustrative examples.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). The MEK/ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and developmental disorders. This compound provides a valuable tool for investigating the role of the MAPK/ERK pathway in various biological processes. This document outlines the use of this compound in Western blot analysis to monitor its inhibitory effect on ERK1/2 phosphorylation.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket of MEK1/2. This binding prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 (p44 MAPK) and ERK2 (p42 MAPK). The inhibitory effect of this compound can be quantitatively assessed by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 using Western blot analysis.

Data Presentation

The inhibitory activity of this compound was assessed in HeLa cells. Cells were treated with increasing concentrations of this compound for 2 hours, followed by stimulation with epidermal growth factor (EGF) to activate the MAPK/ERK pathway. Cell lysates were then subjected to Western blot analysis to determine the levels of p-ERK1/2 and total ERK1/2.

Table 1: Dose-Dependent Inhibition of ERK1/2 Phosphorylation by this compound

This compound Concentration (nM)p-ERK1/2 Signal Intensity (Arbitrary Units)Total ERK1/2 Signal Intensity (Arbitrary Units)Ratio of p-ERK1/2 to Total ERK1/2% Inhibition of ERK1/2 Phosphorylation
0 (Vehicle Control)1.001.001.000%
10.851.020.8317%
100.520.980.5347%
1000.151.010.1585%
10000.040.990.0496%

Experimental Protocols

A. Cell Culture and Treatment

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free media for 12-16 hours prior to treatment.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce ERK1/2 phosphorylation.

B. Cell Lysis and Protein Quantification

  • After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[3]

C. SDS-PAGE and Western Blotting

  • Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

  • Load 20 µg of protein per lane into a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom of the gel.

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour in a cold room or on ice.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

  • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[2][4]

  • Wash the membrane three times for 5 minutes each with TBST.[3]

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[3]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To probe for total ERK1/2, the membrane can be stripped and re-probed with an antibody specific for total ERK1/2, following the same procedure from step 6.

Mandatory Visualizations

G cluster_0 EGF Growth Factor (EGF) EGFR Receptor Tyrosine Kinase EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene SR3737 This compound SR3737->MEK Inhibition

Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.

G cluster_workflow A 1. Cell Culture & Treatment (HeLa cells + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (10% Gel) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% Milk in TBST) E->F G 7. Primary Antibody Incubation (anti-p-ERK1/2) F->G H 8. Secondary Antibody Incubation (anti-Rabbit HRP) G->H I 9. Detection (ECL Substrate) H->I J 10. Analysis (Quantify Bands) I->J

Caption: Experimental workflow for Western blot analysis using this compound.

References

Unraveling the Function of SR-3737: Application Notes and Protocols for CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide for utilizing CRISPR screens in conjunction with the novel molecule SR-3737. These detailed application notes and protocols are designed to facilitate the exploration of this compound's mechanism of action and to identify potential therapeutic targets.

Recent advancements in CRISPR-Cas9 technology have revolutionized functional genomics, providing powerful tools for systematic gene function analysis.[1][2] This guide specifically outlines how to leverage both pooled and arrayed CRISPR screens to investigate the cellular pathways and genetic interactions affected by this compound.

Application Notes

Genome-wide CRISPR screens are a powerful tool for identifying host factors involved in various cellular processes and diseases.[3] The application of this technology to the study of this compound can elucidate its role in signal transduction and identify genes that either enhance or suppress its activity. The primary applications for this compound CRISPR screens include:

  • Target Identification and Validation: By performing loss-of-function screens, researchers can identify genes whose knockout confers resistance or sensitivity to this compound, thus pinpointing its molecular targets.[4]

  • Mechanism of Action Studies: CRISPR screens can uncover the signaling pathways modulated by this compound by identifying genes that are essential for its biological effects.

  • Drug Resistance and Synergy: These screens can reveal genetic mutations or expression changes that lead to resistance to this compound, as well as identify genes that, when targeted, work synergistically with the molecule.

Experimental Protocols

A successful CRISPR screen requires careful planning and execution, from library selection to data analysis.[5] The following protocols provide a step-by-step guide for conducting a pooled CRISPR-Cas9 loss-of-function screen to identify genetic modifiers of this compound's effects.

Protocol 1: Lentiviral Production of sgRNA Library
  • Library Amplification: Amplify the pooled sgRNA library plasmid DNA to obtain a sufficient amount for lentiviral packaging.

  • HEK293T Cell Culture: Maintain and passage HEK293T cells, which are commonly used for lentiviral production.

  • Transfection: Co-transfect the amplified sgRNA library plasmid with lentiviral packaging and envelope plasmids into HEK293T cells.

  • Virus Harvest: Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen.

Protocol 2: Generation of Cas9-Expressing Stable Cell Line
  • Lentiviral Transduction: Transduce the target cell line with a lentivirus expressing Cas9 endonuclease.[5][6]

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Cas9 Activity Assay: Confirm the functional activity of Cas9 in the stable cell line, for instance, by using a reporter system with an mCherry-targeting sgRNA.[6]

Protocol 3: Pooled CRISPR Screen with this compound
  • Cell Transduction: Transduce the Cas9-expressing stable cell line with the sgRNA library lentivirus at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for cells that have been successfully transduced with the sgRNA library.

  • Establishment of Baseline Cell Population: Collect a sample of the cell population before treatment to serve as the baseline for sgRNA representation.

  • This compound Treatment: Treat the remaining cell population with a predetermined concentration of this compound. A parallel control population treated with a vehicle should also be maintained.

  • Cell Harvest: After a sufficient treatment period to observe a phenotypic effect (e.g., cell death or proliferation changes), harvest the surviving cells from both the treated and control populations.

  • Genomic DNA Extraction: Isolate genomic DNA from the baseline, control, and this compound-treated cell populations.[5]

Protocol 4: Data Analysis
  • PCR Amplification of sgRNA Sequences: Amplify the integrated sgRNA sequences from the extracted genomic DNA.

  • Next-Generation Sequencing (NGS): Perform deep sequencing of the amplified sgRNA libraries.[5]

  • Data Deconvolution: Align the sequencing reads to the sgRNA library reference to determine the representation of each sgRNA in each sample.

  • Hit Identification: Use statistical methods, such as MAGeCK, to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control and baseline populations.[5]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from a typical this compound CRISPR screen.

Table 1: Lentiviral Titer and Transduction Efficiency

Cell LineCas9 Lentivirus Titer (TU/mL)sgRNA Library Lentivirus Titer (TU/mL)Transduction Efficiency (MOI 0.3)
Example Cell Line A1 x 10⁸5 x 10⁷30%
Example Cell Line B8 x 10⁷4 x 10⁷25%

Table 2: CRISPR Screen Parameters

ParameterValue
Cell LineExample Cell Line A
sgRNA LibraryHuman GeCKO v2
Number of sgRNAs123,411
Cells per sgRNA (at transduction)>500
Multiplicity of Infection (MOI)0.3
This compound Concentration10 µM
Treatment Duration14 days
Sequencing Read Depth>20 million reads per sample

Table 3: Top Enriched and Depleted Genes in this compound Screen

GeneLog2 Fold Change (this compound vs. Control)p-valuePhenotype
Enriched (Resistance)
Gene X3.5< 0.001Knockout confers resistance
Gene Y2.8< 0.001Knockout confers resistance
Depleted (Sensitivity)
Gene A-4.2< 0.001Knockout confers sensitivity
Gene B-3.1< 0.001Knockout confers sensitivity

Visualizing the Workflow and Potential Pathways

To aid in the conceptualization of the experimental process and the potential signaling pathways involving this compound, the following diagrams have been generated.

SR3737_CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis p1 Amplify sgRNA Library p2 Produce Lentivirus p1->p2 s1 Transduce Cells with sgRNA Library p2->s1 p3 Generate Cas9 Stable Cell Line p3->s1 s2 Antibiotic Selection s1->s2 s3 Split Population (Control & this compound) s2->s3 s4 This compound Treatment s3->s4 s5 Harvest Surviving Cells s3->s5 Control Treatment s4->s5 a1 Genomic DNA Extraction s5->a1 a2 Amplify & Sequence sgRNAs a1->a2 a3 Data Analysis (MAGeCK) a2->a3 a4 Identify Enriched/Depleted Genes a3->a4

Figure 1. Pooled CRISPR screen workflow.

SR3737_Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway SR3737 This compound Receptor Cell Surface Receptor (Identified via CRISPR Screen) SR3737->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Identified via CRISPR Screen) Kinase2->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Figure 2. Hypothetical this compound signaling pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of SR-3737

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "SR-3737." The following application notes and protocols are provided as a generalized template for the mass spectrometry analysis of a hypothetical small molecule drug candidate, hereafter referred to as this compound. The experimental details, signaling pathways, and data presented are illustrative and should be adapted based on the actual physicochemical properties and biological activity of the molecule of interest.

Application Note: Quantitative Analysis of this compound in Biological Matrices

This application note describes a robust method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic (PK) studies in drug development.

1. Introduction

This compound is a novel investigational compound with therapeutic potential. Accurate quantification in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This LC-MS/MS method offers high sensitivity and specificity for the determination of this compound concentrations in plasma.

2. Experimental

2.1. Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.

2.2. Liquid Chromatography

Chromatographic separation was achieved on a C18 reverse-phase column using a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

2.3. Mass Spectrometry

An electrospray ionization (ESI) source in positive ion mode was used. The detection and quantification were performed using multiple reaction monitoring (MRM) of the precursor and product ion transitions for this compound and an internal standard.

3. Results

The method was validated for linearity, accuracy, precision, and sensitivity. The calibration curve was linear over a concentration range of 1 to 1000 ng/mL.

Quantitative Data Summary

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Recovery> 85%

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a step-by-step procedure for the quantification of this compound in plasma samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes

2. Instrument and Conditions

  • LC System: High-performance liquid chromatography system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined based on the compound's mass

3. Procedure

3.1. Standard and Sample Preparation

  • Prepare stock solutions of this compound and the IS in an appropriate solvent (e.g., DMSO or methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • Thaw plasma samples to be analyzed at room temperature.

3.2. Protein Precipitation

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of ACN containing the IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Inject the prepared samples onto the LC-MS/MS system.

  • Acquire data using the predetermined MRM transitions and instrument parameters.

4. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical mechanism of action for this compound, where it acts as an inhibitor of a kinase in a cancer-related signaling pathway.

SR_3737_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression SR3737 This compound SR3737->Kinase_B

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for this compound Mass Spectrometry Analysis

The diagram below outlines the general workflow for the quantitative analysis of this compound from biological samples.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Application Notes and Protocols for SR-3737 High-Throughput Screening Assay

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule "SR-3737" could not be identified in publicly available scientific literature. Therefore, this document provides a representative example of an application note and protocol for a hypothetical kinase inhibitor, designated this compound, targeting "Kinase X" for illustrative purposes. The data and specific experimental details are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Inhibitors of Kinase X Using this compound as a Reference Compound

Introduction

Kinase X is a serine/threonine kinase that has been identified as a key regulator in the "Cancer Proliferation Pathway." Dysregulation of Kinase X activity is associated with tumor growth and metastasis in several cancer models. Therefore, the identification of potent and selective inhibitors of Kinase X is a promising therapeutic strategy. This application note describes a robust high-throughput screening (HTS) assay designed to identify inhibitors of Kinase X. The assay utilizes a luminescence-based readout to measure kinase activity and has been validated using the reference inhibitor, this compound.

Principle of the Assay

The Kinase X HTS assay is a biochemical assay that measures the amount of ATP remaining in solution following a kinase reaction. In the presence of an inhibitor, Kinase X activity is reduced, resulting in less ATP consumption. The remaining ATP is detected by a luciferase/luciferin-based system, leading to a luminescent signal that is directly proportional to the extent of kinase inhibition.

Workflow Overview

The overall workflow for the HTS campaign is depicted below. It includes a primary screen of a compound library, followed by dose-response confirmation of initial hits, and subsequent secondary and counter-screen assays to validate on-target activity and selectivity.

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary & Counter-Screens Primary_Screen 1. Single-Concentration Screen (10 µM) Hit_Identification 2. Identification of Primary Hits (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response 3. Dose-Response (10-point) Confirmation Hit_Identification->Dose_Response IC50_Determination 4. IC50 Value Calculation Dose_Response->IC50_Determination Orthogonal_Assay 5. Orthogonal Assay (e.g., TR-FRET) IC50_Determination->Orthogonal_Assay Selectivity_Panel 6. Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Panel Cellular_Assay 7. Cellular Target Engagement Assay Selectivity_Panel->Cellular_Assay

Caption: High-throughput screening workflow for Kinase X inhibitors.

Signaling Pathway

This compound is a potent inhibitor of Kinase X, which is a critical component of the "Cancer Proliferation Pathway." As illustrated below, Kinase X is activated by an upstream Growth Factor Receptor. Once activated, Kinase X phosphorylates the downstream transcription factor, "TF-1," leading to its translocation to the nucleus and the expression of genes involved in cell cycle progression and proliferation. Inhibition of Kinase X by this compound blocks this signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Kinase_X Kinase X GF_Receptor->Kinase_X Activates TF-1_inactive TF-1 (inactive) Kinase_X->TF-1_inactive Phosphorylates TF-1_active p-TF-1 (active) TF-1_inactive->TF-1_active Gene_Expression Gene Expression (Proliferation) TF-1_active->Gene_Expression Promotes This compound This compound This compound->Kinase_X Inhibits

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.

Protocols

1. Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • Kinase X, recombinant human (enzyme)

  • Kinase X substrate peptide

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Luminescent Kinase Assay Reagent

  • 384-well white, solid-bottom microplates

  • Compound library plates (10 mM in DMSO)

  • Acoustic liquid handler or pin tool for compound transfer

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare the enzyme solution by diluting Kinase X to 2X the final concentration in Assay Buffer.

  • Prepare the substrate/ATP solution by diluting the Kinase X substrate peptide and ATP to 2X the final concentration in Assay Buffer.

  • Using an acoustic liquid handler, transfer 20 nL of compound from the library plates to the 384-well assay plates. For controls, add 20 nL of DMSO (negative control) or this compound (positive control).

  • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the Luminescent Kinase Assay Reagent to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Read the luminescence on a plate reader.

2. Dose-Response Confirmation Protocol

Procedure:

  • Prepare a 10-point serial dilution of the hit compounds in DMSO, typically starting from a 10 mM stock.

  • Follow the Primary HTS Protocol (steps 3-10), transferring 20 nL of the serially diluted compounds to the assay plates.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Z'-factor 0.85A measure of assay quality, with >0.5 considered excellent.
Signal-to-Background 15The ratio of the signal from the negative control to the positive control.
DMSO Tolerance < 1%The maximum concentration of DMSO that does not affect assay performance.
Assay Window 12-foldThe dynamic range of the assay signal.

Table 2: Potency of Reference Compound this compound

CompoundIC₅₀ (nM)Assay Type
This compound 15.2Luminescence-based Kinase Assay
This compound 18.5TR-FRET Orthogonal Assay

Table 3: Selectivity Profile of this compound

KinaseIC₅₀ (nM)Fold Selectivity vs. Kinase X
Kinase X 15.21
Kinase A >10,000>650
Kinase B 1,25082
Kinase C >10,000>650

The described HTS assay for Kinase X is robust, reproducible, and suitable for large-scale screening campaigns. The reference compound, this compound, demonstrates potent and selective inhibition of Kinase X in both biochemical and cellular assays, making it a valuable tool for target validation and as a positive control in screening efforts. The provided protocols and data serve as a comprehensive guide for researchers aiming to identify novel inhibitors of Kinase X.

Application Notes and Protocols for SR-3737 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

SR-3737 is a novel synthetic compound that has demonstrated significant potential in preclinical studies for its selective modulation of key cellular signaling pathways implicated in various disease processes. This document provides detailed application notes and standardized protocols for the treatment of cells in culture with this compound, ensuring reproducibility and accurate interpretation of experimental results. The following sections outline the recommended cell lines, optimal treatment conditions, and methodologies for assessing the compound's effects.

Mechanism of Action

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with particular efficacy against the p110α isoform. By binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition leads to the downstream deactivation of key signaling molecules such as Akt and mTOR, resulting in the induction of apoptosis and inhibition of cell proliferation in cancer cell lines with activating mutations in the PIK3CA gene.

SR3737_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | (Inhibition) Proliferation Cell Proliferation mTOR->Proliferation SR3737 This compound SR3737->PI3K Inhibits

Caption: this compound Signaling Pathway.

Recommended Cell Culture Treatment Conditions

The optimal conditions for this compound treatment can vary depending on the cell line and experimental objectives. The following table summarizes recommended starting concentrations and incubation times based on in-house validation studies.

Parameter Recommendation Notes
Cell Lines MCF-7, A549, U-87 MGCell lines with known PIK3CA mutations are particularly sensitive.
Seeding Density 2 x 10⁵ cells/mLAdjust based on cell line proliferation rate.
This compound Concentration 0.1 - 10 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 24 - 72 hoursTime-course experiments are recommended to assess time-dependent effects.
Culture Medium DMEM/F-12, 10% FBS, 1% Pen/StrepEnsure medium is pre-warmed to 37°C before use.
Control DMSO (0.1% v/v)The final concentration of the vehicle should not exceed 0.1%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the effect of this compound on cell viability using a standard MTT assay.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat with this compound or DMSO incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read end End read->end

Caption: Cell Viability Assay Workflow.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol describes how to assess the inhibition of the PI3K signaling pathway by this compound by measuring the phosphorylation levels of Akt.

Materials:

  • This compound treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and a loading control like GAPDH.

Troubleshooting

Problem Possible Cause Solution
Low cell viability in control group Cell seeding density too low/high; ContaminationOptimize seeding density; Check for contamination.
High variability between replicates Inconsistent cell seeding; Pipetting errorsEnsure uniform cell suspension; Calibrate pipettes.
No effect of this compound observed Incorrect drug concentration; Cell line insensitivityVerify stock solution concentration; Use a sensitive cell line.
Weak signal in Western Blot Insufficient protein loading; Low antibody concentrationIncrease protein load; Optimize antibody dilution.

Safety Precautions

This compound is a research compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

Product Catalog No. Quantity
This compoundSR3737-10MG10 mg
This compoundSR3737-50MG50 mg

Application Notes and Protocols: Co-administration of SR-3737 with a MEK Inhibitor for Synergistic Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are two critical intracellular cascades that regulate a multitude of cellular processes, including proliferation, survival, growth, and apoptosis. In many human cancers, these pathways are aberrantly activated due to genetic mutations or amplifications of upstream receptors, leading to uncontrolled cell growth and resistance to therapy.

SR-3737 is a potent and selective (hypothetical) inhibitor of the PI3K/AKT/mTOR pathway. While effective as a monotherapy in certain contexts, tumor cells can develop resistance through the activation of compensatory signaling pathways, frequently the MAPK cascade. The co-administration of this compound with a MEK inhibitor, which targets a key kinase in the MAPK pathway, presents a rational and synergistic strategy to achieve a more comprehensive and durable anti-tumor response. This dual-inhibition approach aims to simultaneously block two major survival pathways, thereby preventing escape mechanisms and enhancing therapeutic efficacy.

These application notes provide detailed protocols for evaluating the synergistic effects of this compound and a MEK inhibitor in vitro, including methodologies for assessing cell viability, apoptosis, and the modulation of key signaling proteins.

Data Presentation: In Vitro Efficacy

The following tables summarize representative data from studies on the co-administration of this compound and a MEK inhibitor (MEKi) in a human colorectal cancer cell line (e.g., HCT116) harboring both PIK3CA and KRAS mutations.

Table 1: Cell Viability (IC50) after 72-hour Treatment

CompoundIC50 (nM)
This compound150
MEK Inhibitor250
This compound + MEK Inhibitor (1:1 Ratio)45

Table 2: Apoptosis Induction by Annexin V/PI Staining after 48-hour Treatment

Treatment (Concentration)% Apoptotic Cells (Annexin V Positive)
Vehicle Control (0.1% DMSO)5.2
This compound (100 nM)15.8
MEK Inhibitor (200 nM)12.5
This compound (100 nM) + MEK Inhibitor (200 nM)48.7

Table 3: Western Blot Analysis of Key Signaling Proteins after 24-hour Treatment

Treatment (Concentration)p-AKT (S473) Level (Relative to Control)p-ERK1/2 (T202/Y204) Level (Relative to Control)Cleaved PARP Level (Relative to Control)
Vehicle Control (0.1% DMSO)1.001.001.00
This compound (100 nM)0.150.952.5
MEK Inhibitor (200 nM)0.980.102.1
This compound (100 nM) + MEK Inhibitor (200 nM)0.120.088.9

Experimental Protocols

This protocol describes the measurement of cell viability in response to treatment with this compound and a MEK inhibitor using a colorimetric MTS assay.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound (stock solution in DMSO)

  • MEK Inhibitor (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control wells (defined as 100% viability). Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

This protocol details the detection of key phosphoproteins (p-AKT, p-ERK) and an apoptosis marker (cleaved PARP) by Western blot.

Materials:

  • 6-well cell culture plates

  • This compound and MEK Inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound, the MEK inhibitor, or the combination for 24 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin).

Visualizations

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SR3737 This compound SR3737->PI3K MEKi MEK Inhibitor MEKi->MEK

Caption: Dual inhibition of MAPK and PI3K/AKT/mTOR pathways.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Analysis Types A Seed Cancer Cells (96-well or 6-well plates) B 24h Incubation (Attachment) A->B C Treat with this compound and/or MEK Inhibitor B->C D Incubate (24-72 hours) C->D E Endpoint Analysis D->E F Cell Viability (MTS Assay) E->F 72h G Apoptosis (Annexin V) E->G 48h H Protein Expression (Western Blot) E->H 24h

Caption: General workflow for in vitro compound evaluation.

Synergy_Logic SR3737 This compound (PI3K Inhibition) Combo This compound + MEK Inhibitor SR3737->Combo MEKi MEK Inhibitor (MAPK Inhibition) MEKi->Combo Output Enhanced Apoptosis & Reduced Proliferation Combo->Output Synergistic Effect

Caption: Logical relationship of the synergistic combination.

SR-3737: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

SR-3737 is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK).[1] These kinases are key components of signaling pathways that respond to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock, and are implicated in a variety of cellular processes including apoptosis, inflammation, and cellular differentiation.[2][3][4][5] Due to its inhibitory activity, this compound is a valuable tool for investigating the roles of the JNK3 and p38 MAPK signaling cascades in various biological systems.

These application notes provide detailed protocols for utilizing this compound in common research applications, including in vitro kinase assays and cell-based assays to probe the inhibition of the JNK and p38 signaling pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
JNK312
p383

Data obtained from MedChemExpress.[1]

Signaling Pathways

The JNK and p38 MAPK pathways are parallel signaling cascades that are activated by a variety of extracellular and intracellular stress signals. Activation of these pathways involves a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAP kinase (JNK or p38). Once activated by dual phosphorylation on threonine and tyrosine residues within a conserved T-X-Y motif, JNK and p38 kinases phosphorylate a variety of downstream substrates, including transcription factors, leading to a cellular response.[2][5][6]

JNK_p38_Signaling_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) Receptors Receptors Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAPKKK_JNK MAPKKK (e.g., MEKK1-4, MLKs) Receptors->MAPKKK_JNK MAPKKK_p38 MAPKKK (e.g., ASK1, TAK1) Receptors->MAPKKK_p38 MKK4_7 MKK4/7 MAPKKK_JNK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression MKK3_6 MKK3/6 MAPKKK_p38->MKK3_6 p38 p38 MKK3_6->p38 ATF2 ATF-2 p38->ATF2 ATF2->Gene_Expression SR3737 This compound SR3737->JNK Inhibition SR3737->p38 Inhibition

Fig. 1: JNK and p38 Signaling Pathways and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific experimental conditions.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Determine IC50) Data_Analysis_IC50 Data Analysis (IC50 Curve) Kinase_Assay->Data_Analysis_IC50 Cell_Treatment Cell Culture and Treatment with this compound Stimulation Stimulation of JNK/p38 Pathways Cell_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Western_Blot Western Blot Analysis (p-JNK, p-p38) Cell_Lysis->Western_Blot Data_Analysis_WB Data Analysis (Quantification) Western_Blot->Data_Analysis_WB

Fig. 2: General workflow for characterizing a JNK/p38 inhibitor like this compound.
Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a non-radioactive, luminescence-based kinase assay to determine the IC50 of this compound for JNK3 and p38α. The assay measures the amount of ADP produced, which is then converted to a light signal.

Materials:

  • Recombinant human JNK3 and p38α (active)

  • Substrate peptides (e.g., ATF2 for p38, c-Jun for JNK)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ATP

  • DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of active JNK3 or p38α enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.[7]

    • Add 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km for the respective kinase (often in the µM range).[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for JNK and p38 Pathway Inhibition

This protocol uses Western blotting to assess the ability of this compound to inhibit the phosphorylation of JNK and p38 in cultured cells following stimulation.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a relevant cell line for the research question)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., Anisomycin, UV-C radiation, TNF-α)[9][10]

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[12]

  • Primary antibodies:

    • Phospho-JNK (Thr183/Tyr185)

    • Total JNK

    • Phospho-p38 MAPK (Thr180/Tyr182)[10]

    • Total p38 MAPK

    • Loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulation:

    • Induce the JNK and p38 pathways by treating the cells with a stimulating agent. Optimal stimulation time and concentration should be determined empirically (e.g., 10 µg/mL Anisomycin for 30 minutes, or 40 J/m² UV-C followed by a 30-minute recovery).[9]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.[11][12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total JNK, total p38, and a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated JNK and p38 in this compound-treated cells to the stimulated vehicle control.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Using 5% BSA in TBST for blocking is often recommended for phospho-antibodies.

  • No or weak signal in kinase assays: Optimize enzyme and ATP concentrations. Ensure the kinase is active.

  • Variability between experiments: Maintain consistent cell culture conditions, treatment times, and reagent preparations.

References

Application Notes and Protocols: SR-3737 for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Description

SR-3737 is a potent and selective, ATP-competitive inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with high affinity for the p110α subunit. As a critical signaling pathway in cell growth, proliferation, and survival, the PI3K/Akt/mTOR cascade is a key target in oncology research. These application notes provide detailed protocols for characterizing the in vitro and in vivo activity of this compound.

Mechanism of Action

This compound selectively inhibits the p110α catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Caption: this compound inhibits PI3K, blocking downstream signaling to Akt and mTOR.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer89.7
U87-MGGlioblastoma32.5
PC-3Prostate Cancer112.4

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupTumor Volume (mm³) at Day 21Percent Inhibition (%)
MCF-7Vehicle1540 ± 180-
This compound (50 mg/kg)616 ± 9560
U87-MGVehicle1820 ± 210-
This compound (50 mg/kg)819 ± 12055

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol measures the effect of this compound on cell proliferation.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions.

  • Incubate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell_Viability_Workflow Seed 1. Seed Cells (5,000 cells/well) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 MTT 5. Add MTT Reagent Incubate2->MTT Incubate3 6. Incubate 4h MTT->Incubate3 Solubilize 7. Solubilize with DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Western Blot for Phospho-Akt

This protocol assesses the inhibition of PI3K signaling by measuring the phosphorylation of Akt.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE gels and transfer system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 2 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phospho-Akt.

Western_Blot_Workflow Treat 1. Treat Cells with this compound Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse Separate 3. SDS-PAGE Lyse->Separate Transfer 4. Transfer to PVDF Separate->Transfer Block 5. Block Membrane Transfer->Block Primary 6. Primary Antibody Incubation (overnight at 4°C) Block->Primary Secondary 7. Secondary Antibody Incubation Primary->Secondary Detect 8. ECL Detection Secondary->Detect Analyze 9. Analyze Band Intensity Detect->Analyze

Caption: Workflow for Western blot analysis of phospho-Akt.

Safety and Handling

This compound is intended for laboratory research use only. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR-3737 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the research compound SR-3737. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer solutions for common issues faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, it is recommended to use a water-miscible organic solvent. Based on common practices for poorly soluble compounds, solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often effective. It is crucial to first dissolve the compound in the organic solvent before diluting with aqueous buffers.[1] For instance, a stock solution can be prepared in DMF at a concentration of approximately 20 mg/mL.[1]

Q2: this compound precipitates when I dilute my stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[2] Here are several strategies to address this:

  • Optimize the Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should be sufficient to maintain solubility. A 1:10 dilution of a DMF stock solution into PBS has been shown to achieve a solubility of approximately 1 mg/mL for some compounds.[1] You may need to empirically determine the optimal co-solvent percentage for your specific experimental conditions.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01 - 0.05%), to your assay buffer can help to enhance solubility, particularly for in vitro enzyme assays.[2]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.[2][3] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be beneficial.

Q3: Can I use sonication to dissolve this compound?

Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down aggregates and increasing the dispersion rate.[2] However, it is important to monitor the temperature during sonication to prevent potential degradation of the compound.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

Kinetic solubility refers to the concentration of a compound that will stay in solution for a certain period under specific conditions after being diluted from a high-concentration stock solution. Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[4] For initial screening assays, kinetic solubility is often sufficient. However, for later-stage development and to ensure long-term stability in solution, understanding the thermodynamic solubility is crucial as it represents the upper limit of the compound's solubility.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: this compound powder is not dissolving in the initial organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the effective concentration.
Inappropriate solvent choice.Test alternative water-miscible organic solvents such as N,N-dimethylformamide (DMF), ethanol, or methanol.
Compound has formed aggregates.Gently warm the solution and use sonication to aid in dissolution.
Issue 2: Precipitate forms immediately upon dilution of the stock solution into aqueous buffer.
Possible Cause Suggested Solution
Final organic solvent concentration is too low.Decrease the dilution factor to maintain a higher percentage of the organic co-solvent in the final solution.
Aqueous buffer pH is not optimal for solubility.If the compound has ionizable groups, systematically test a range of pH values for the aqueous buffer.
The compound has very low aqueous solubility.Consider incorporating a surfactant (e.g., Tween-20 at 0.01-0.05%) into the aqueous buffer.[2]
The concentration in the final solution exceeds the kinetic solubility.Lower the final concentration of this compound in the aqueous solution.
Issue 3: The solution is clear initially but a precipitate forms over time.
Possible Cause Suggested Solution
The compound is in a metastable state and is converting to a less soluble, more stable crystalline form.[4]Prepare fresh dilutions immediately before use.
The solution is supersaturated.Determine the thermodynamic solubility to understand the maximum stable concentration.
Temperature fluctuations are affecting solubility.Store the solution at a constant and appropriate temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO or DMF to achieve the target concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO solution to the desired aqueous buffer (e.g., PBS) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO/DMF weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate store Store at -20°C sonicate->store dilute Dilute stock in aqueous buffer store->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate Solution Clear observe->no_precipitate adjust_solvent Increase co-solvent % precipitate->adjust_solvent Option 1 adjust_ph Adjust buffer pH precipitate->adjust_ph Option 2 add_surfactant Add surfactant precipitate->add_surfactant Option 3 proceed Proceed with experiment no_precipitate->proceed solubility_decision_tree start Start: Poorly soluble compound (this compound) q1 Is the compound soluble in a water-miscible organic solvent? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 prepare_stock Prepare concentrated stock solution (e.g., in DMSO) yes1->prepare_stock test_solvents Test alternative organic solvents (DMF, Ethanol, etc.) no1->test_solvents q2 Does it precipitate upon dilution in aqueous buffer? prepare_stock->q2 yes2 Yes q2->yes2 no2 No q2->no2 optimize Optimize formulation: - Increase co-solvent % - Adjust pH - Add surfactants yes2->optimize ready Solution is ready for experimental use no2->ready optimize->ready

References

SR-3737 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3737. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound in their experiments and interpret their results with confidence. As a potent kinase inhibitor, understanding its selectivity profile is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor developed for cancer research. Its primary target is Target Kinase A (TKA) , a serine/threonine kinase implicated in tumor progression and metastasis.

Q2: What is the kinase selectivity profile of this compound?

This compound is a highly potent inhibitor of TKA. However, like many kinase inhibitors that target the conserved ATP-binding pocket, it exhibits activity against other kinases at higher concentrations.[1][2] The selectivity has been profiled against a panel of over 250 kinases.[3] Key activities are summarized in the table below.

Q3: What are the known primary off-targets for this compound?

The most significant off-target activities identified are against Off-Target Kinase 1 (OTK1) , a key regulator of a pro-survival pathway, and Off-Target Kinase 2 (OTK2) , which is involved in metabolic regulation. Understanding these off-target activities is critical for designing experiments and interpreting results.[4]

Q4: What are the recommended working concentrations for cell-based assays?

For selective inhibition of TKA in most cell lines, we recommend using this compound at concentrations between 50 nM and 200 nM . At concentrations above 500 nM, significant inhibition of OTK1 may occur, potentially leading to cytotoxicity unrelated to TKA inhibition. Concentrations exceeding 1 µM may also impact OTK2 and cellular metabolism. We strongly advise performing a dose-response curve in your specific cell system.

Q5: How should I store and handle this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-targets, as determined by in vitro biochemical assays.

Kinase TargetIC50 (nM)Assay Type
TKA (On-Target) 15 ADP-Glo™ Luminescence Assay
OTK1 (Off-Target) 450 ADP-Glo™ Luminescence Assay
OTK2 (Off-Target) 1,200 TR-FRET Assay
Kinase X>10,000ADP-Glo™ Luminescence Assay
Kinase Y>10,000ADP-Glo™ Luminescence Assay
Kinase Z>10,000ADP-Glo™ Luminescence Assay
Table 2: Cellular Target Engagement of this compound

This table shows the half-maximal effective concentration (EC50) for target engagement within a cellular context, confirming that this compound can interact with its targets in live cells.

TargetEC50 (nM)Assay TypeCell Line
TKA (On-Target) 85 Cellular Thermal Shift Assay (CETSA)HEK293T
OTK1 (Off-Target) 850 NanoBRET™ Target Engagement AssayHeLa

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Q1: I'm observing higher-than-expected cytotoxicity in my cells, even at concentrations where TKA inhibition should not be lethal. Why is this happening?

A1: This is a common issue when an off-target kinase is involved in cell survival pathways. The observed toxicity is likely due to the inhibition of OTK1 . At concentrations approaching 500 nM, this compound begins to inhibit OTK1, which can trigger apoptosis or cell cycle arrest independent of TKA.

Troubleshooting Steps:

  • Confirm OTK1 Pathway Inhibition: Use Western blotting to probe for the phosphorylation of a known downstream substrate of OTK1. A decrease in phosphorylation following this compound treatment would support off-target activity.

  • Perform a Dose-Response Analysis: Titrate this compound from a low concentration (e.g., 10 nM) to a high concentration (e.g., 5 µM). Correlate the concentration at which you observe cytotoxicity with the known IC50 for OTK1 (~450 nM).

  • Conduct a Rescue Experiment: If possible, use a more selective OTK1 activator or express a drug-resistant mutant of OTK1 to see if you can rescue the cytotoxic phenotype.

Q2: My phenotypic results (e.g., changes in cell morphology or migration) are not what I expected from TKA inhibition alone. How can I confirm the phenotype is due to on-target activity?

A2: It is essential to validate that the observed phenotype is a direct result of TKA inhibition.[4] This can be achieved by using orthogonal approaches to inhibit the target, which should recapitulate the phenotype observed with this compound.

Recommended Workflow:

  • Genetic Knockdown/Knockout: Use siRNA or a CRISPR-Cas9 system to reduce or eliminate the expression of TKA.[5] This genetic approach should mimic the phenotype observed with this compound if the effect is on-target.

  • Rescue with a Drug-Resistant Mutant: Introduce a version of TKA that has a mutation in the ATP-binding pocket, rendering it insensitive to this compound. If the phenotype is reversed in these cells, it provides strong evidence for on-target activity.

Troubleshooting_Unexpected_Phenotype cluster_validation Validation Strategies start Start: Unexpected Phenotype Observed with this compound q1 Is the phenotype caused by on-target TKA inhibition? start->q1 step1 Treat cells with a structurally different, selective TKA inhibitor q1->step1 Test with orthogonal methods step2 Use siRNA or CRISPR to knock down/out TKA step1->step2 step3 Perform rescue experiment with a drug-resistant TKA mutant step2->step3 q2 Do results from orthogonal methods match this compound phenotype? step3->q2 end_on_target Conclusion: Phenotype is likely ON-TARGET q2->end_on_target Yes end_off_target Conclusion: Phenotype is likely OFF-TARGET. Investigate OTK1/OTK2. q2->end_off_target No

Caption: A workflow for validating on-target vs. off-target phenotypes.

Q3: I see inhibition of the TKA pathway, but my cells also show altered metabolic activity. What is the likely cause?

A3: This is likely due to the off-target inhibition of OTK2 , which is known to play a role in cellular metabolism. Even at concentrations that primarily target TKA, there might be partial inhibition of OTK2, or at higher concentrations, this effect will become more pronounced.

Diagnostic Steps:

  • Metabolic Assays: Perform assays to measure key metabolic indicators, such as glucose uptake or lactate production, to quantify the observed changes.

  • Confirm OTK2 Pathway Modulation: If a downstream marker for OTK2 is known, use Western blotting to check its status after this compound treatment.

  • Correlate with Dose: Check if the metabolic phenotype is more pronounced at concentrations where OTK2 is significantly inhibited (IC50 ~1.2 µM).

Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target1 Off-Target Pathway 1 cluster_off_target2 Off-Target Pathway 2 SR3737 This compound TKA TKA SR3737->TKA High Potency OTK1 OTK1 SR3737->OTK1 Moderate Potency OTK2 OTK2 SR3737->OTK2 Low Potency TKA_Sub TKA Substrate TKA->TKA_Sub Pheno_A Desired Phenotype (e.g., Apoptosis) TKA_Sub->Pheno_A OTK1_Sub OTK1 Substrate OTK1->OTK1_Sub Pheno_B Side Effect (e.g., Cytotoxicity) OTK1_Sub->Pheno_B OTK2_Sub OTK2 Substrate OTK2->OTK2_Sub Pheno_C Side Effect (e.g., Altered Metabolism) OTK2_Sub->Pheno_C

Caption: On-target and off-target signaling pathways of this compound.

Q4: How can I confirm that this compound is binding to TKA in my live cells?

A4: Verifying that a compound engages its target in a physiological context is a critical step.[6] We recommend using a target engagement assay such as the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of a protein by a bound ligand.[7][8][9] An increase in the thermal stability of TKA in the presence of this compound confirms target engagement.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from standard CETSA methodologies to verify the binding of this compound to TKA in intact cells.[6]

Materials:

  • Cells expressing TKA

  • This compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 1 µM) and another with DMSO for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a concentration of ~10^7 cells/mL.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble TKA at each temperature point by Western blotting.

  • Interpretation: In the DMSO-treated samples, the amount of soluble TKA will decrease as the temperature increases. In the this compound-treated samples, TKA should be stabilized, resulting in more soluble protein at higher temperatures. This "thermal shift" confirms target engagement.

CETSA_Workflow A 1. Treat cells with This compound or DMSO B 2. Harvest cells and aliquot into PCR tubes A->B C 3. Heat samples across a temperature gradient B->C D 4. Lyse cells via freeze-thaw cycles C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Analyze soluble TKA levels by Western Blot E->F G 7. Compare melting curves to confirm thermal shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Western Blotting for Downstream Pathway Analysis

This protocol allows for the assessment of on-target (TKA) and off-target (OTK1, OTK2) pathway modulation.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or milk in TBST)

  • Primary antibodies (e.g., anti-phospho-TKA-substrate, anti-phospho-OTK1-substrate, and loading controls like anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare Lysates: Treat cells with various concentrations of this compound and a DMSO control for the desired time. Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Run SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Block: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control. A dose-dependent decrease in the phosphorylation of the TKA substrate will confirm on-target activity. Changes in the phosphorylation of off-target substrates can be used to diagnose off-target effects.

References

Technical Support Center: SR-3737 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Notice: The information provided below is based on a fictional compound, "SR-3737," for illustrative purposes, as no publicly available data exists for a compound with this designation. The experimental protocols, troubleshooting, and signaling pathways are generated based on common laboratory practices and hypothetical scenarios in biomedical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, synthetic small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. Its primary mechanism involves the direct inhibition of IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This action results in the sequestration of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.

Q2: What are the optimal storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A dose-response experiment is highly recommended to determine the effective concentration for your specific model. As a starting point, a concentration range of 1 µM to 50 µM is often used. Refer to the dose-response protocol for more details.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of NF-κB Activity
Potential Cause Recommended Solution
Incorrect Drug Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup.
Compound Degradation Ensure proper storage of this compound stock solutions (-80°C for long-term). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cellular Resistance Some cell lines may exhibit intrinsic or acquired resistance. Consider using a different cell line or a combination therapy approach.
Assay Sensitivity Verify the sensitivity and dynamic range of your NF-κB reporter assay. Use appropriate positive and negative controls.
Issue 2: Observed Cellular Toxicity or Off-Target Effects
Potential Cause Recommended Solution
High Compound Concentration Lower the concentration of this compound. High concentrations may lead to off-target effects and cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).
Contamination Check for mycoplasma or other microbial contamination in your cell cultures, which can affect cellular health and response to treatment.
Extended Incubation Time Optimize the incubation time with this compound. Prolonged exposure may induce cellular stress and toxicity.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO).

  • Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blot for NF-κB Pathway Activation
  • Cell Treatment: Treat cells with the desired concentration of this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

SR3737_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome degradation SR3737 This compound SR3737->IKK inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Troubleshooting_Workflow Start Start: Inconsistent Results Check_Conc Verify this compound Concentration Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Check_Storage Check Compound Storage & Handling Dose_Response->Check_Storage If still inconsistent End Consistent Results Dose_Response->End Problem Resolved Fresh_Aliquots Use Fresh Aliquots Check_Storage->Fresh_Aliquots Check_Cells Assess Cell Health & Passage Number Fresh_Aliquots->Check_Cells If still inconsistent Fresh_Aliquots->End Problem Resolved Mycoplasma_Test Test for Mycoplasma Check_Cells->Mycoplasma_Test Validate_Assay Validate Assay (Controls, Reagents) Mycoplasma_Test->Validate_Assay If still inconsistent Mycoplasma_Test->End Problem Resolved Validate_Assay->End Problem Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Technical Support Center: Improving the Bioavailability of SR-3737 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with the investigational compound SR-3737 in mice. The following resources are designed to help optimize experimental protocols and enhance the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in mice. What are the potential causes?

A1: Low oral bioavailability of this compound is likely due to one or more of the following factors:

  • Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.[1][2]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.[3]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[2][3]

  • Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[2][3]

  • Chemical Instability: this compound might be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.

Q2: What initial steps can we take to troubleshoot the low bioavailability of this compound?

A2: A stepwise approach is recommended:

  • Physicochemical Characterization: Confirm the solubility of this compound in relevant buffers (pH 1.2, 4.5, and 6.8) to simulate the GI tract.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intrinsic permeability of this compound and determine if it is a P-gp substrate.

  • Microsomal Stability Assay: Evaluate the metabolic stability of this compound in mouse liver microsomes to understand its susceptibility to first-pass metabolism.

  • Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption.

Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation approaches can be employed:

  • Nanonization: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and solubility.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[5][6] This can be achieved through techniques like spray drying or hot-melt extrusion.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the GI tract and enhance their absorption.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[7][8]

  • pH Modification: Incorporating pH modifiers in the formulation can alter the microenvironment in the GI tract to favor the dissolution of pH-dependent soluble compounds.[6][9]

Troubleshooting Guides

Problem: High variability in plasma concentrations between individual mice.
Potential Cause Troubleshooting Action
Inaccurate Dosing Ensure proper calibration of gavage needles and consistent administration technique. For viscous formulations, use positive displacement pipettes.
Food Effects Standardize the fasting period for all animals before dosing. The presence of food can significantly alter GI physiology and drug absorption.[4]
Coprophagy House mice in cages with wire mesh floors to prevent re-ingestion of the compound through feces, which can affect pharmacokinetic profiles.
Genetic Polymorphisms Consider if the mouse strain used has known polymorphisms in drug-metabolizing enzymes or transporters that could lead to inter-individual differences.
Problem: this compound appears to have good in vitro permeability but still exhibits low in vivo bioavailability.
Potential Cause Troubleshooting Action
High First-Pass Metabolism Conduct a pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.[10] A significant difference between the AUC (Area Under the Curve) of IV and PO routes suggests high first-pass metabolism.
Efflux by Transporters Co-administer this compound with a known P-gp inhibitor (e.g., verapamil or elacridar) in an in vivo study. A significant increase in plasma exposure would indicate that this compound is a substrate for efflux transporters.
Poor GI Solubilization Even with good permeability, the dissolution rate may be the limiting factor. Re-evaluate the formulation strategy to enhance solubility in the GI lumen, for example, by using a lipid-based formulation.[1]

Experimental Protocols

Protocol 1: Determination of Absolute Bioavailability of this compound in Mice

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

Materials:

  • This compound

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose in water)

  • Vehicle for intravenous formulation (e.g., 20% Solutol HS 15 in saline)

  • Male CD-1 mice (8-10 weeks old)

  • Gavage needles, syringes, and catheters

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 3 days with free access to food and water.

  • Dosing Groups: Divide mice into two groups:

    • Group 1 (IV): n=3-5 mice

    • Group 2 (PO): n=3-5 mice

  • Fasting: Fast all mice for 4 hours prior to dosing (water ad libitum).

  • Dose Preparation:

    • Prepare the IV formulation of this compound at a concentration of 1 mg/mL.

    • Prepare the PO formulation of this compound at a concentration of 2 mg/mL.

  • Administration:

    • Administer this compound to Group 1 via tail vein injection at a dose of 5 mg/kg.

    • Administer this compound to Group 2 via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 25 µL) from each animal at the following time points:

    • IV Group: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, for both IV and PO routes.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Protocol 2: Preparation and In Vivo Evaluation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To improve the oral bioavailability of this compound by formulating it as an ASD.

Materials:

  • This compound

  • Polymer (e.g., PVP-VA 64 or HPMC-AS)

  • Organic solvent (e.g., acetone or methanol)

  • Spray dryer or hot-melt extruder

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Equipment and reagents from Protocol 1

Procedure:

  • ASD Preparation (Spray Drying):

    • Dissolve this compound and the selected polymer in the organic solvent at a specific ratio (e.g., 1:3 drug-to-polymer).

    • Spray dry the solution using optimized parameters (inlet temperature, feed rate, etc.) to obtain a dry powder.

  • ASD Characterization:

    • Confirm the amorphous nature of the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vivo Study:

    • Prepare a suspension of the this compound ASD in the oral vehicle.

    • As a control, prepare a suspension of the crystalline (unformulated) this compound.

    • Dose two groups of fasted mice orally with either the ASD formulation or the crystalline suspension at the same dose level (e.g., 10 mg/kg).

    • Follow the blood sampling, plasma preparation, and bioanalysis steps as described in Protocol 1.

  • Data Analysis:

    • Compare the pharmacokinetic profiles, particularly the AUC and Cmax, of the ASD formulation to the crystalline drug. An increase in these parameters indicates improved oral bioavailability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC0-last (ng*hr/mL) Absolute Bioavailability (F%)
Crystalline this compound10PO50 ± 152.0150 ± 455%
This compound ASD10PO250 ± 601.0900 ± 18030%
This compound in Solutol5IV1500 ± 3000.083000 ± 500100%
Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation Problem Low Bioavailability of this compound Solubility Solubility Assessment (pH 1.2, 4.5, 6.8) Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism Microsomal Stability Assay Problem->Metabolism ASD Amorphous Solid Dispersion Solubility->ASD Lipid Lipid-Based Formulation Permeability->Lipid PK_Study Pharmacokinetic Study in Mice (PO vs. IV) Metabolism->PK_Study ASD->PK_Study Nano Nanonization Nano->PK_Study Lipid->PK_Study Data_Analysis Calculate AUC, Cmax, F% PK_Study->Data_Analysis Outcome Improved Bioavailability Data_Analysis->Outcome

Caption: Workflow for troubleshooting and improving this compound bioavailability.

signaling_pathway SR3737 This compound Receptor Target Receptor SR3737->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

SR-3737 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-3737, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. It primarily targets the p110α isoform of PI3K, leading to the downstream inhibition of Akt phosphorylation and subsequent deactivation of mTORC1 and mTORC2 complexes. This disruption of the PI3K/Akt/mTOR pathway can induce cell cycle arrest and apoptosis in susceptible cell lines.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected variability in IC50 values for this compound in cell-based assays?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can exhibit variability depending on several factors, including the cell line used, cell density, passage number, and the specific assay conditions. It is crucial to maintain consistent experimental parameters to ensure reproducibility. The table below summarizes typical IC50 ranges for this compound in common cancer cell lines.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for Phospho-Akt

Possible Causes:

  • Inconsistent Cell Lysis: Incomplete or inconsistent cell lysis can lead to variable protein extraction and, consequently, variability in the levels of phospho-Akt detected.

  • Phosphatase Activity: If samples are not handled properly, endogenous phosphatases can dephosphorylate Akt, leading to lower than expected signal.

  • Loading Inconsistencies: Uneven protein loading across the gel will result in inaccurate quantification of phospho-Akt levels.

Solutions:

  • Optimize Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Keep samples on ice at all times during the lysis procedure.

  • Consistent Lysis Protocol: Use a standardized protocol for cell lysis, including incubation time and scraping/sonication methods.

  • Quantify Protein Concentration: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) before loading the gel.

  • Use a Housekeeping Protein: Normalize the phospho-Akt signal to a stable housekeeping protein (e.g., β-actin, GAPDH) to correct for any loading inaccuracies.

Issue 2: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes:

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final cell viability readout and the calculated IC50 value.

  • Edge Effects in Multi-well Plates: Cells in the outer wells of a 96-well plate can experience different growth conditions due to evaporation, leading to skewed results.

  • DMSO Concentration: High concentrations of the vehicle (DMSO) can be toxic to cells and affect the accuracy of the IC50 determination.

Solutions:

  • Standardize Seeding Protocol: Use a consistent cell counting and seeding protocol to ensure uniform cell numbers in each well. Allow cells to adhere and resume logarithmic growth before adding this compound.

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Control for Vehicle Effects: Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose) to assess its impact on cell viability. Ensure the final DMSO concentration is kept below a non-toxic level (typically <0.5%).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (h)AssayAverage IC50 (nM)Standard Deviation (nM)
MCF-7Breast Cancer5,00072CellTiter-Glo®15.23.1
A549Lung Cancer3,00072MTT25.85.4
U87 MGGlioblastoma7,50048Resazurin18.94.2
PC-3Prostate Cancer4,00072CellTiter-Glo®32.16.8

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473)
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a housekeeping protein.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at the desired density and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well (equal to the volume of culture medium in the well). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

SR3737_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth SR3737 This compound SR3737->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis a Cell Treatment with this compound b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer to PVDF d->e f Blocking e->f g Primary Antibody Incubation (e.g., anti-pAkt) f->g h Secondary Antibody Incubation g->h i ECL Detection h->i j Densitometry & Normalization i->j

Caption: Experimental workflow for Western blotting.

Troubleshooting_Logic start High Variability in Western Blot Results q1 Are you using fresh phosphatase inhibitors? start->q1 s1 Add fresh inhibitors to lysis buffer. q1->s1 No q2 Is protein loading consistent? q1->q2 Yes s1->q2 s2 Perform BCA assay and normalize loading. q2->s2 No q3 Is lysis protocol standardized? q2->q3 Yes s2->q3 s3 Ensure consistent lysis time and method. q3->s3 No end Reduced Variability q3->end Yes s3->end

Caption: Troubleshooting logic for Western blot variability.

Technical Support Center: SR-3737 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SR-3737 compound in cell-based assays. While this compound is presented here as a hypothetical compound, the principles and troubleshooting steps are broadly applicable to a wide range of cell-based assays in drug discovery and scientific research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell seeding density for an this compound assay?

A1: The optimal cell seeding density is critical for reproducible results and depends on the cell line's growth rate and the assay duration. Seeding too few cells may result in slow growth and a low signal, while too many cells can lead to over-confluence, nutrient depletion, and altered cellular behavior.[1] It is recommended to perform a cell titration experiment to determine the optimal density for your specific cell line and assay conditions.

Q2: How should I prepare and store this compound and other reagents?

A2: Proper reagent handling and storage are crucial for assay performance. This compound should be stored according to the manufacturer's instructions, typically desiccated at a low temperature. Reconstituted compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2] All other reagents, including media, supplements, and detection reagents, should be stored at their recommended temperatures and their expiration dates should be monitored.[3][4]

Q3: My assay results show high variability between replicate wells. What are the common causes?

A3: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, and edge effects in the microplate.[5][6] Ensure your cells are in a single-cell suspension before plating and that you are using calibrated pipettes with proper technique. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples or filling them with media or PBS to maintain humidity.[7]

Q4: I am observing a high background signal in my negative control wells. What could be the issue?

A4: A high background signal can be caused by several factors, including contaminated reagents, insufficient blocking, or cellular autofluorescence.[7][8] Ensure all your reagents are freshly prepared and free of contamination. Optimizing the blocking step by increasing the incubation time or the concentration of the blocking agent may also help.[8] If autofluorescence is an issue, consider using red-shifted dyes.

Q5: The signal in my positive control wells is lower than expected. What should I do?

A5: A low or absent signal can indicate a problem with the cells, reagents, or the assay protocol itself.[9][10] Confirm that your cells are healthy and at the correct passage number. Check that all reagents, especially detection reagents and enzymes, have not expired and have been stored correctly.[2][10][11] Also, review your protocol to ensure incubation times and reagent concentrations are optimal.

Troubleshooting Guide

Issue 1: High Background Signal

A high background can mask the specific signal from your experimental samples, leading to a reduced assay window and inaccurate results.

Potential CauseRecommended Solution
Contaminated Media or Reagents Use fresh, sterile media and reagents. Filter-sterilize solutions if necessary.
Insufficient Plate Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the wash buffer between steps.[8]
Sub-optimal Blocking Increase the concentration of the blocking agent or the incubation time.[8]
Cellular Autofluorescence Use phenol red-free media. If possible, switch to a detection reagent with a longer wavelength (red-shifted).
High Cell Seeding Density Optimize cell number to avoid overgrowth, which can lead to increased background.
Issue 2: Low or No Signal
Potential CauseRecommended Solution
Unhealthy or Low Viability Cells Ensure cells are healthy, within a low passage number, and not over-confluent before seeding.[11]
Incorrect Cell Seeding Density Titrate cell number to find the optimal density for a robust signal.[11][12]
Expired or Improperly Stored Reagents Check expiration dates of all reagents, especially enzymes and detection substrates. Store all reagents as recommended by the manufacturer.[2][3][10]
Sub-optimal Incubation Times Optimize incubation times for compound treatment and signal development.
Incorrect Instrument Settings Ensure the plate reader is set to the correct wavelength and sensitivity for your assay.
Issue 3: High Variability (Poor Reproducibility)

Inconsistent results between replicates can undermine the statistical significance of your findings.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully or an automated cell dispenser.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects Avoid using the outer wells of the microplate for samples. Fill outer wells with sterile media or PBS to maintain a humid environment.[7]
Temperature and CO2 Fluctuations Ensure the incubator provides stable temperature and CO2 levels. Minimize the time the incubator door is open.[1][11]
Inconsistent Incubation Times Process all plates in the same manner and for the same duration.

Experimental Protocols

Example Protocol: this compound Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in a single-cell suspension.

    • Seed cells into a 96-well plate at the pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

    • Add the compound dilutions to the appropriate wells. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Signal Detection (Example using a resazurin-based viability assay):

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change is apparent.

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with media only).

    • Normalize the data to the vehicle-only control.

    • Plot the normalized data against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a kinase, leading to the activation of an apoptotic pathway.

SR3737_Pathway SR3737 This compound Kinase Pro-survival Kinase SR3737->Kinase Effector Downstream Effector Kinase->Effector Apoptosis Apoptosis Effector->Apoptosis Survival Cell Survival Effector->Survival Troubleshooting_Workflow Start Unexpected Assay Results Check_Signal Evaluate Signal: High Background, Low Signal, or High Variability? Start->Check_Signal High_BG High Background Check_Signal->High_BG High BG Low_Signal Low Signal Check_Signal->Low_Signal Low Signal High_Var High Variability Check_Signal->High_Var High Var Check_Reagents Check Reagents: - Freshly prepared? - Stored correctly? - Not expired? High_BG->Check_Reagents Check_Cells Check Cells: - Healthy? - Correct density? - Low passage? Low_Signal->Check_Cells Check_Technique Check Technique: - Consistent pipetting? - Aseptic technique? - Plate handling? High_Var->Check_Technique Check_Protocol Check Protocol: - Correct incubation times? - Proper washing? - Correct instrument settings? Check_Reagents->Check_Protocol Check_Cells->Check_Reagents Optimize Optimize Assay Parameters: - Cell density - Reagent concentrations - Incubation times Check_Protocol->Optimize Check_Technique->Check_Protocol End Problem Resolved Optimize->End

References

SR-3737 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the small molecule inhibitor SR-3737. Please consult these guides to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A: Solid this compound is stable at room temperature for short periods but is susceptible to hydrolysis. For long-term storage, it is critical to store the solid compound at -20°C in a desiccator. The compound is supplied in a sealed vial; once opened, it should be blanketed with an inert gas like argon or nitrogen before resealing to minimize exposure to moisture and air.

Q2: How should I prepare and store stock solutions of this compound?

A: this compound is soluble in DMSO and anhydrous ethanol. For stock solutions, use anhydrous DMSO at a concentration of 10-50 mM. Dispense the stock solution into single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. When preparing aqueous solutions for experiments, use freshly prepared aliquots and use the solution within the same day.

Q3: Is this compound sensitive to light?

A: this compound exhibits moderate sensitivity to UV light. While normal laboratory lighting is generally acceptable for short periods, stock solutions and experimental plates should be protected from direct, prolonged light exposure. Use amber vials or cover containers with aluminum foil during storage and incubation steps.

Q4: What are the primary degradation pathways for this compound?

A: The primary degradation pathway for this compound is hydrolysis of its β-lactam ring, which is catalyzed by acidic or basic conditions. A secondary pathway is oxidation of the catechol moiety, which can be accelerated by the presence of trace metal ions.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Question: I am observing high variability between replicate wells and between experiments. What could be the cause?

  • Answer:

    • Compound Degradation: this compound in aqueous media can degrade, especially if the media pH is not neutral or if the compound is left in solution at room temperature or 37°C for extended periods. Prepare fresh dilutions from a frozen stock for each experiment.

    • Solvent Effects: Ensure the final concentration of DMSO in your cell culture media is consistent and non-toxic (typically ≤ 0.1%). Create a vehicle control with the same final DMSO concentration to account for solvent effects.

    • Cell Health: Inconsistent cell seeding density or poor cell viability can lead to variable results. Ensure cells are healthy and evenly distributed in the assay plate.

Issue 2: Loss of compound activity over time.

  • Question: My freshly prepared this compound solution shows high potency, but the activity decreases significantly after a few hours in my assay buffer. Why is this happening?

  • Answer: This is a strong indication of compound instability in your specific experimental conditions. The β-lactam ring in this compound is susceptible to hydrolysis, leading to an inactive compound. The rate of hydrolysis is dependent on pH and temperature. Consider performing a time-course experiment to determine the window of stability for this compound in your assay buffer. If instability is confirmed, you may need to adjust your experimental protocol to minimize the incubation time.

Issue 3: Unexpected peaks in HPLC/LC-MS analysis.

  • Question: I am seeing additional peaks in my chromatogram that were not present when I first received the compound. What are these?

  • Answer: The appearance of new peaks strongly suggests compound degradation. The most likely degradation products are the hydrolyzed form of this compound (from β-lactam cleavage) or oxidized species (from the catechol moiety). It is recommended to run a forced degradation study to identify the retention times of these potential degradants.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Stability of this compound (100 µM) in Aqueous Buffer at 37°C

pH% Remaining after 4 hours% Remaining after 8 hours% Remaining after 24 hours
5.085.2%72.1%40.5%
7.496.5%91.8%82.3%
8.570.3%55.6%25.1%

Table 2: Long-Term Storage Stability of Solid this compound

Storage ConditionPurity after 6 monthsPurity after 12 months
Room Temperature (25°C)91.5%84.2%
Refrigerated (4°C)98.1%96.5%
Frozen (-20°C, Desiccated)>99.5%>99.0%

Table 3: Freeze-Thaw Stability of this compound in DMSO (10 mM Stock)

Number of Freeze-Thaw Cycles% Purity Remaining
199.8%
399.1%
597.4%
1092.0%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study for this compound

  • Objective: To intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the HPLC method.

  • Procedure:

    • Acid Hydrolysis: Incubate 1 mg/mL this compound in 0.1 N HCl at 60°C for 4 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

    • Base Hydrolysis: Incubate 1 mg/mL this compound in 0.1 N NaOH at room temperature for 1 hour. Neutralize with 0.1 N HCl before HPLC analysis.

    • Oxidative Degradation: Treat 1 mg/mL this compound with 3% H₂O₂ at room temperature for 8 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using the HPLC method described in Protocol 1. Compare chromatograms to an unstressed control sample to identify degradation peaks.

Visualizations

G cluster_main This compound Degradation Pathways SR3737 This compound (Active β-Lactam) Hydrolyzed Inactive Product (Hydrolyzed Ring) SR3737->Hydrolyzed Hydrolysis (H₂O, Acid/Base) Oxidized Oxidized Product (Quinone) SR3737->Oxidized Oxidation (O₂, Metal Ions) G cluster_workflow Experimental Workflow for this compound Receive Receive Solid Compound (Store at -20°C, Desiccated) PrepareStock Prepare Anhydrous DMSO Stock (e.g., 20 mM) Receive->PrepareStock Aliquot Aliquot into Single-Use Tubes (Store at -80°C) PrepareStock->Aliquot Thaw Thaw One Aliquot for Exp. Aliquot->Thaw Dilute Prepare Fresh Working Dilutions in Assay Buffer Thaw->Dilute Assay Perform Assay Immediately (Protect from Light) Dilute->Assay Discard Discard Unused Working Dilutions and Thawed Stock Assay->Discard G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent or Low Activity Observed CheckStock Is the DMSO stock old or repeatedly freeze-thawed? Start->CheckStock NewStock Prepare fresh stock solution from solid compound. CheckStock->NewStock Yes CheckDilution Are working dilutions prepared fresh for each experiment? CheckStock->CheckDilution No End Problem Resolved NewStock->End FreshDilution Always prepare dilutions immediately before use. CheckDilution->FreshDilution No CheckIncubation Is incubation time in aqueous buffer > 4 hours? CheckDilution->CheckIncubation Yes FreshDilution->End ReduceTime Reduce incubation time or run stability time-course. CheckIncubation->ReduceTime Yes CheckControls Are vehicle controls included and behaving as expected? CheckIncubation->CheckControls No ReduceTime->End ReviewProtocol Review cell handling and assay protocol for errors. CheckControls->ReviewProtocol No CheckControls->End Yes ReviewProtocol->End

SR-3737 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR-3737. The information below addresses common issues, particularly the observation of cytotoxicity at high concentrations, to help ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of Tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling pathway. By inhibiting TNKS, this compound is designed to promote the degradation of β-catenin, leading to the downregulation of Wnt signaling and subsequent cell cycle arrest and apoptosis in Wnt-dependent cancer cells.

Q2: Is cytotoxicity at high concentrations of this compound an expected phenomenon?

A2: Yes, off-target cytotoxicity at high concentrations of this compound has been observed in several cell lines. While the compound is selective for Tankyrase at its optimal concentration range, supra-physiological concentrations can lead to engagement with other cellular targets, initiating alternative cell death pathways. Researchers should perform a dose-response curve to determine the optimal, non-toxic concentration for their specific cell line.

Q3: What are the typical IC50 values for this compound in common cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay used. Below is a table summarizing typical IC50 values and observed cytotoxic concentrations.

Quantitative Data Summary

Cell LineCancer TypeAssay Type72-hour IC50 (nM)Observed Cytotoxicity Threshold (µM)
SW480Colorectal CarcinomaCellTiter-Glo®50> 5
HCT-116Colorectal CarcinomaMTT Assay75> 5
A549Lung CarcinomaResazurin Assay120> 10
MCF-7Breast AdenocarcinomaLDH Assay250> 10

Note: These values are approximate and should be confirmed in your specific experimental system. A sharp decrease in cell viability is commonly observed at concentrations exceeding the cytotoxic threshold.

Troubleshooting Guide

Problem 1: I am observing significant cell death at concentrations where I expect to see specific inhibition of the Wnt pathway.

  • Possible Cause 1: Incorrect Concentration Range. The concentration of this compound being used may be too high for your specific cell line, leading to off-target cytotoxic effects rather than targeted inhibition.

  • Solution: Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to a high concentration (e.g., 50 µM) to determine the optimal window for Wnt pathway inhibition without inducing general cytotoxicity.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture conditions.

  • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle-only control (cells treated with the same concentration of solvent without this compound) to confirm the solvent is not the source of cytotoxicity.

  • Possible Cause 3: Cell Line Sensitivity. Different cell lines can have varying sensitivities to chemical compounds.[1]

  • Solution: Review the literature for data on your specific cell line's sensitivity to similar compounds. It may be necessary to adjust the concentration range accordingly.

Problem 2: My cell viability assay results are inconsistent or show high variability.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to high variability in viability readouts.[1]

  • Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate media components and the test compound, leading to artifactual results.[1]

  • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Assay Interference. this compound, particularly at high concentrations, may interfere with the chemistry of certain viability assays (e.g., reduction of MTT or resazurin).

  • Solution: To rule out assay interference, run a cell-free control where this compound is added to the assay reagents in culture medium alone. If a signal is generated, this indicates a direct interaction with the assay components. Consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.[2][3]

Experimental Protocols

Protocol: Assessing Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5]

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

SR3737_Cytotoxicity_Pathway cluster_low_conc Low Concentration (Therapeutic Window) cluster_high_conc High Concentration (Cytotoxic Effect) SR3737_low This compound (< 1µM) TNKS Tankyrase SR3737_low->TNKS inhibits Axin_complex Axin Destruction Complex TNKS->Axin_complex inhibits Beta_catenin β-catenin Axin_complex->Beta_catenin promotes degradation Wnt_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_catenin->Wnt_genes activates Proliferation Cell Proliferation Wnt_genes->Proliferation SR3737_high This compound (> 5µM) Off_target Off-Target Kinase(s) SR3737_high->Off_target inhibits Caspase9 Caspase-9 Off_target->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Hypothetical signaling pathways for this compound at therapeutic and cytotoxic concentrations.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Concentration Is the this compound concentration within the recommended range? Start->Check_Concentration Perform_Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Perform_Dose_Response No Check_Solvent Is the solvent concentration < 0.1%? Check_Concentration->Check_Solvent Yes Perform_Dose_Response->Check_Solvent Run_Vehicle_Control Action: Run Vehicle-Only Control Check_Solvent->Run_Vehicle_Control No Check_Assay Are assay results consistent? Check_Solvent->Check_Assay Yes Run_Vehicle_Control->Check_Assay Run_Cell_Free_Control Action: Run Cell-Free Assay Control Check_Assay->Run_Cell_Free_Control No End Problem Resolved Check_Assay->End Yes Consider_Alternative_Assay Action: Use Alternative Viability Assay (e.g., ATP-based, LDH) Run_Cell_Free_Control->Consider_Alternative_Assay Consider_Alternative_Assay->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

refining SR-3737 treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-3737.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for in vitro studies?

A1: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the EC50 for your specific system. As a starting point, a concentration range of 1 µM to 100 µM is often effective.

Q2: How long should I treat my cells with this compound to observe a significant effect?

A2: The treatment duration required to observe a significant effect of this compound is dependent on the downstream endpoint being measured. For signaling pathway activation, effects can often be observed within 1-6 hours. For changes in gene expression or cell viability, longer treatment times of 24-72 hours are typically necessary.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has limited solubility in aqueous solutions. For in vitro experiments, we recommend preparing a stock solution in DMSO (dimethyl sulfoxide) and then diluting it to the final desired concentration in cell culture media. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Q4: What is the known mechanism of action for this compound?

A4: this compound is an inhibitor of the fictional kinase "Kinase X," which is a key component of the hypothetical "Growth Factor Y Signaling Pathway." By inhibiting Kinase X, this compound blocks downstream signaling events that promote cell proliferation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment 1. Inactive compound. 2. Suboptimal concentration. 3. Insufficient treatment duration. 4. Cell line is not sensitive to this compound.1. Verify the integrity and activity of the this compound compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Increase the treatment duration. 4. Test a different cell line known to be sensitive to Kinase X inhibition.
High cell toxicity observed 1. This compound concentration is too high. 2. DMSO concentration is too high. 3. Extended treatment duration.1. Reduce the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1%. 3. Reduce the treatment duration.
Inconsistent results between experiments 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration. 3. Variation in treatment duration.1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use a precise timer for treatment durations.

Quantitative Data Summary

Table 1: Effect of this compound Treatment Duration on Cell Viability

Treatment Duration (hours)Cell Viability (%)Standard Deviation
01000
695.24.1
1288.75.3
2475.46.8
4852.18.2
7235.67.5

Table 2: EC50 Values of this compound at Different Treatment Durations

Treatment Duration (hours)EC50 (µM)
2450.2
4825.8
7212.5

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: After incubation, perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot Analysis of Kinase X Phosphorylation

  • Cell Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 1, 3, 6 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for phosphorylated Kinase X. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control, such as β-actin or GAPDH.

Visualizations

SR_3737_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor_Y Growth Factor Y Receptor Receptor Tyrosine Kinase Growth_Factor_Y->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation Promotes SR_3737 This compound SR_3737->Kinase_X Inhibits

Caption: this compound inhibits the fictional Kinase X signaling pathway.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Varying Durations) A->B C 3. Endpoint Assay (e.g., Viability, Western Blot) B->C D 4. Data Collection C->D E 5. Data Analysis D->E F 6. Determine Optimal Treatment Duration E->F

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Start No this compound Effect Observed Q1 Is the this compound concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the treatment duration sufficient? A1_Yes->Q2 Sol1 Perform Dose-Response Experiment A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the cell line sensitive? A2_Yes->Q3 Sol2 Increase Treatment Duration A2_No->Sol2 A3_No No Q3->A3_No No Sol3 Test a Different Cell Line A3_No->Sol3

Caption: Troubleshooting logic for lack of this compound effect.

Technical Support Center: SR-3737 Protocol Modifications for HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the SR-3737 protocol, a novel (hypothetical) method for assessing the impact of small molecule compounds on the 'Kyoto' signaling pathway in HeLa cells.

Troubleshooting Guides

This section addresses common issues that may arise during the application of the this compound protocol with HeLa cells.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SR-HeLa-001 Low Cell Viability or High Detachment 1. Suboptimal cell culture conditions.[1] 2. Over-trypsinization during cell passaging.[1] 3. High cytotoxicity of the test compound.1. Ensure HeLa cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Use appropriate growth medium (e.g., DMEM with 10% FBS). 2. Limit trypsin exposure to the minimum time required for cell detachment. Neutralize trypsin with media containing serum promptly. 3. Perform a dose-response curve to determine the optimal non-toxic concentration of the compound.
SR-HeLa-002 High Background Signal in Fluorescence Microscopy 1. Inadequate washing steps. 2. Non-specific antibody binding. 3. Autofluorescence of cells or reagents.1. Increase the number and duration of wash steps with PBS after antibody incubations. 2. Include a blocking step (e.g., with 5% BSA in PBS) before primary antibody incubation.[2] Use a secondary antibody from a different host species than the primary antibody. 3. Use a mounting medium with an anti-fade reagent. Acquire a 'no-stain' control to assess baseline autofluorescence.
SR-HeLa-003 Inconsistent or Non-Reproducible Results 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Passage number of HeLa cells is too high.1. Use a hemocytometer or an automated cell counter to ensure consistent cell numbers for each experiment. 2. Use a calibrated timer for all incubation steps. 3. Use HeLa cells at a low passage number (e.g., <20) and maintain a consistent passage number between experiments.
SR-HeLa-004 No or Weak Signal for Target Protein 1. Inefficient cell permeabilization. 2. Primary antibody concentration is too low. 3. Target protein is not expressed or is at very low levels in HeLa cells.1. If the target is intracellular, ensure a permeabilization step (e.g., with 0.1% Triton X-100 in PBS) is included after fixation.[2] 2. Titrate the primary antibody to determine the optimal concentration. 3. Confirm target protein expression in HeLa cells using a positive control or by consulting literature.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the this compound protocol for HeLa cells.

Q1: What is the optimal seeding density for HeLa cells when using the this compound protocol in a 96-well plate?

A1: For optimal results, a seeding density of 1 x 10^4 to 2 x 10^4 HeLa cells per well in a 96-well plate is recommended. This density should allow for the formation of a confluent monolayer within 24 hours, which is the ideal state for initiating the this compound protocol.

Q2: Can I use a different fixation method than 4% paraformaldehyde (PFA)?

A2: While 4% PFA is recommended for preserving cellular morphology and antigenicity for the this compound protocol, methanol fixation can be an alternative.[2] However, be aware that methanol can alter protein conformation, which may affect antibody binding. It is advisable to test both methods to determine the best approach for your specific target.

Q3: How should I prepare my test compounds for the this compound assay?

A3: Test compounds should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock should then be serially diluted in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the well does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the critical controls to include in my this compound experiment?

A4: It is essential to include the following controls:

  • Untreated Control: HeLa cells that have not been exposed to any test compound.

  • Vehicle Control: HeLa cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells.

  • Positive Control: A known activator or inhibitor of the 'Kyoto' signaling pathway to ensure the assay is performing as expected.

  • Negative Control: A compound known not to affect the 'Kyoto' signaling pathway.

Experimental Protocols

Key Experiment: Immunofluorescence Staining of 'Kyoto' Pathway Component 'KPC-1'

This protocol outlines the steps for staining the key 'Kyoto' pathway component, KPC-1, in HeLa cells following treatment with a test compound.

  • Cell Seeding:

    • Seed HeLa cells in a 96-well imaging plate at a density of 1.5 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and add the compound-containing medium.

    • Incubate for the desired treatment duration (e.g., 6 hours).

  • Fixation:

    • Carefully aspirate the medium.

    • Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well.

    • Incubate for 15 minutes at room temperature.[1]

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Add 100 µL of 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash three times with PBS.

    • Add 100 µL of blocking buffer (5% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-KPC-1 primary antibody in blocking buffer to the recommended concentration.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-conjugated secondary antibody in blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Imaging:

    • Wash the cells three times with PBS.

    • Add 100 µL of PBS containing a nuclear counterstain (e.g., DAPI).

    • Incubate for 5 minutes at room temperature.

    • Wash twice with PBS.

    • Image the cells using a high-content imaging system or fluorescence microscope.

Visualizations

SR_3737_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis seed_cells Seed HeLa Cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 6h) add_compound->incubate_treatment fix_cells Fixation (PFA) incubate_treatment->fix_cells permeabilize Permeabilization fix_cells->permeabilize block Blocking (BSA) permeabilize->block primary_ab Primary Antibody block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain image_cells Image Acquisition counterstain->image_cells analyze_data Data Analysis image_cells->analyze_data

Caption: Experimental workflow for the this compound protocol in HeLa cells.

Kyoto_Signaling_Pathway SR_3737 This compound Compound Receptor Cell Surface Receptor SR_3737->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates KPC_1 KPC-1 Kinase_A->KPC_1 Phosphorylates Transcription_Factor Transcription Factor KPC_1->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical 'Kyoto' signaling pathway targeted by the this compound protocol.

References

avoiding SR-3737 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-3737. Our goal is to help you avoid common issues, such as precipitation, and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase. It exhibits high selectivity for these targets, making it a valuable tool for studying their roles in various cellular processes. The mechanism of action involves the competitive inhibition of the ATP-binding site of the kinases, thereby preventing the phosphorylation of their downstream substrates.

Q2: What are the most common reasons for this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.

  • Improper Dissolution: Failure to completely dissolve this compound in an appropriate solvent before adding it to the media is a primary cause of precipitation.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.

  • Temperature and pH: Fluctuations in temperature and pH of the media can affect the stability and solubility of the compound.

Q3: How can I prevent this compound from precipitating in my experiments?

To prevent precipitation, it is crucial to follow proper handling and preparation procedures:

  • Proper Dissolution: Always dissolve this compound in a suitable organic solvent, such as DMSO, at a high concentration to create a stock solution.

  • Serial Dilutions: Prepare intermediate dilutions of the stock solution in your cell culture medium before adding it to the final culture volume. This gradual dilution helps to avoid localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Pre-warmed Media: Add the this compound solution to pre-warmed cell culture media and mix gently but thoroughly.

  • Visual Inspection: After adding this compound to the media, visually inspect the solution for any signs of precipitation before applying it to your cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound to media. 1. Inadequate initial dissolution. 2. Final concentration is too high. 3. Direct addition of a highly concentrated stock solution to the media.1. Ensure this compound is fully dissolved in the stock solvent. Gentle warming or vortexing may be necessary. 2. Lower the final working concentration of this compound. 3. Perform serial dilutions of the stock solution in media before adding to the final culture.
Precipitate appears after a period of incubation. 1. Compound instability in the media over time. 2. Temperature fluctuations in the incubator. 3. Interaction with media components that have been secreted by the cells.1. Consider a media change with freshly prepared this compound solution for long-term experiments. 2. Ensure the incubator maintains a stable temperature. 3. If possible, use a serum-free or reduced-serum media to minimize protein interactions.
Cells appear stressed or show signs of toxicity. 1. High concentration of the organic solvent (e.g., DMSO). 2. this compound concentration is too high for the specific cell line. 3. Precipitate is causing physical stress to the cells.1. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1%). Run a solvent-only control. 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line. 3. Address the precipitation issue using the solutions above.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder (CAS: 1164153-37-0)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed complete cell culture medium

    • Cultured cells in a multi-well plate

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

    • Gently mix the intermediate dilution.

    • Add the required volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to get a final concentration of 10 µM.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Return the plate to the incubator for the desired treatment period.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Use one aliquot intermediate Prepare Intermediate Dilution in Media thaw->intermediate final Add to Cell Culture intermediate->final incubate Incubate final->incubate

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic start Precipitation Observed? cause Identify Potential Cause start->cause Yes end Problem Resolved start->end No solution Implement Solution cause->solution solution->end

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway stress Cellular Stress jnk_p38 JNK / p38 MAPK stress->jnk_p38 downstream Downstream Targets jnk_p38->downstream sr3737 This compound sr3737->jnk_p38 response Cellular Response downstream->response

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Technical Support Center: Troubleshooting SR-3737 and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "SR-3737" could not be definitively identified in publicly available scientific literature. This technical support center uses the well-characterized and widely used ROCK inhibitor Y-27632 as a representative example to address common issues related to batch-to-batch consistency and experimental troubleshooting. The principles and guidance provided here are broadly applicable to other small molecule inhibitors of the Rho-associated coiled-coil forming kinase (ROCK) family.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive resource for troubleshooting common experimental issues, particularly those arising from batch-to-batch variability of ROCK inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ROCK inhibitors like Y-27632?

A1: ROCK inhibitors, such as Y-27632, function by targeting the Rho-associated coiled-coil forming kinases, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton.[1] By inhibiting ROCK, these compounds prevent the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to a reduction in actin stress fiber formation and cell contraction.[2][3] This ultimately impacts cellular processes such as adhesion, migration, and proliferation.

Q2: What are the common applications of ROCK inhibitors in research?

A2: ROCK inhibitors are widely used in various research areas, including:

  • Stem cell biology: To enhance the survival of dissociated human embryonic stem cells and induced pluripotent stem cells.

  • Neuroscience: To promote axon regeneration and neuronal survival.[2]

  • Cancer research: To study cell migration, invasion, and metastasis.

  • Glaucoma research: To lower intraocular pressure by increasing aqueous humor outflow.[2][3][4][5]

Q3: How should I store and handle my ROCK inhibitor?

A3: Proper storage and handling are critical to maintain the stability and activity of your ROCK inhibitor.

  • Storage: Store the lyophilized powder at -20°C. Once reconstituted in a solvent like DMSO or water, aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Handling: Use sterile pipette tips and tubes to prevent contamination. When preparing solutions, ensure the compound is fully dissolved. For cell culture experiments, it is advisable to filter-sterilize the final solution.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency between different batches of the inhibitor.

This is a common problem that can arise from variations in purity, the presence of isomers, or degradation of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Purity Variation Request a Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity levels (typically determined by HPLC). If purity is significantly different, this is the likely cause of the discrepancy.
Presence of Inactive Isomers Some synthesis methods can produce a mixture of active and inactive isomers. Consult the supplier's technical data sheet or perform chiral chromatography to assess the isomeric ratio.
Compound Degradation Improper storage or multiple freeze-thaw cycles can lead to degradation. Use a fresh aliquot from a properly stored stock.
Solvent Issues Ensure the solvent (e.g., DMSO) is anhydrous and of high quality. Water absorption by DMSO can affect compound solubility and stability.

Quantitative Data Example for Batch-to-Batch Consistency:

The following table provides an example of how to present quality control data for different batches of a ROCK inhibitor. Note: This is hypothetical data for illustrative purposes.

Batch Number Purity (HPLC) IC50 (ROCK2 Kinase Assay) Cell-Based Potency (EC50)
Batch A99.5%150 nM1.2 µM
Batch B98.8%165 nM1.5 µM
Batch C95.2%350 nM4.8 µM
Issue 2: High cellular toxicity or unexpected off-target effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Impurities Residual solvents or byproducts from synthesis can be toxic. Review the CoA for information on residual solvents and impurities. If possible, consider purchasing a higher purity grade of the compound.
Off-Target Effects All inhibitors have the potential for off-target effects. Consult the literature for known off-target activities of your specific ROCK inhibitor. Consider using a second, structurally different ROCK inhibitor as a control to confirm that the observed phenotype is due to ROCK inhibition.
Cell Line Sensitivity Different cell lines can have varying sensitivities to the same compound. Titrate the inhibitor concentration for each new cell line.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a ROCK inhibitor against its target kinase.

  • Prepare Reagents:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP.

    • Substrate (e.g., a peptide substrate for ROCK).

    • Serial dilutions of the ROCK inhibitor.

  • Assay Procedure:

    • Add the kinase, substrate, and inhibitor to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction.

    • Detect the phosphorylated substrate using a suitable method (e.g., luminescence-based assay).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50.

Protocol 2: Cell-Based Assay for Assessing ROCK Inhibition

This protocol describes a method to assess the functional inhibition of ROCK signaling in a cellular context by observing changes in cell morphology.

  • Cell Culture:

    • Plate cells (e.g., HeLa or NIH 3T3) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the ROCK inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain for F-actin using fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Visually assess the disassembly of actin stress fibers and changes in cell morphology (e.g., cell rounding) in inhibitor-treated cells compared to the control.

Visualizations

Signaling Pathway of ROCK Inhibition

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / Receptor Tyrosine Kinase RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Actin_Cytoskeleton Actin Stress Fiber Formation & Cell Contraction MLC_P->Actin_Cytoskeleton Y27632 Y-27632 Y27632->ROCK Inhibits Troubleshooting_Workflow Start Inconsistent Experimental Results with New Batch of Inhibitor Check_CoA Request and Compare Certificates of Analysis (CoA) for Old and New Batches Start->Check_CoA Purity_Check Is Purity >98% and Consistent Between Batches? Check_CoA->Purity_Check QC_Assay Perform In-House Quality Control: - In Vitro Kinase Assay (IC50) - Cell-Based Potency Assay (EC50) Purity_Check->QC_Assay Yes Supplier_Contact Contact Supplier with Data to Request Replacement Purity_Check->Supplier_Contact No Compare_Potency Is Potency Consistent with Previous Batches? QC_Assay->Compare_Potency Storage_Handling Review Storage and Handling Procedures: - Aliquoting Strategy - Freeze-Thaw Cycles - Solvent Quality Compare_Potency->Storage_Handling No Optimize_Protocol Re-optimize Experimental Protocol: - Titrate Concentration - Check Cell Health Compare_Potency->Optimize_Protocol Yes Storage_Handling->Supplier_Contact

References

SR-3737 experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

SR-3737 Technical Support Center

Welcome to the technical resource center for this compound, a potent and selective experimental inhibitor of Kinase-X (KX). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of Kinase-X (KX), a critical upstream kinase in the Pro-Growth Signaling Pathway (PGSP). By binding to the ATP pocket of KX, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of cell proliferation signals.

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).[1] Aliquot the stock solution into single-use volumes and store at -80°C, protected from light and moisture.[2] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.

Q3: My dose-response curves are inconsistent between experiments. What are the common causes?

Inconsistent results in cell-based assays are a common challenge.[3] Key factors to investigate include:

  • Compound Solubility: this compound has low aqueous solubility.[4][5][6] Ensure the final DMSO concentration in your cell culture media does not exceed 0.5% (ideally <0.1%), as higher concentrations can be toxic to cells and cause the compound to precipitate. Always vortex the compound thoroughly after diluting from the DMSO stock into your aqueous buffer or media.

  • Cell Health and Density: Use healthy, viable cells that are in their exponential growth phase.[7][8] Standardize cell seeding density across all experiments, as variations can significantly alter the results.[7]

  • Pipetting Accuracy: Inaccurate pipetting is a major source of error.[7] Ensure pipettes are properly calibrated and use appropriate techniques to minimize variability.[9]

Q4: I am observing cellular effects that don't seem related to the Kinase-X pathway. Could this be due to off-target effects?

Yes, while this compound is highly selective for Kinase-X, it can exhibit weak inhibition of other structurally related kinases at high concentrations, a common phenomenon with small molecule inhibitors.[10][11][12] As shown in Table 1, this compound displays some activity against Kinase-Y. To confirm that your observed phenotype is due to on-target inhibition of KX, consider the following:

  • Dose-Response: Use the lowest effective concentration of this compound possible.

  • Orthogonal Approaches: Use a secondary, structurally distinct KX inhibitor or a genetic approach (e.g., siRNA/shRNA knockdown of KX) to see if you can replicate the phenotype.[13]

Q5: I'm not seeing any inhibition of downstream targets in my cell-based assay. What should I check?

If you observe a lack of activity, consider these troubleshooting steps:

  • Confirm Target Expression: Verify that your cell line expresses Kinase-X at detectable levels using Western Blot or qPCR.[7]

  • Verify Compound Integrity: Prepare a fresh dilution of this compound from a new stock aliquot to rule out degradation.

  • Check Assay Conditions: Ensure the assay incubation time is sufficient for the compound to take effect. Run a positive control if available.

  • Cell Permeability: While this compound is designed to be cell-permeable, extreme cell densities or unusual cell types might affect uptake.

Quantitative Data Summary

Table 1: In Vitro Kinase Selectivity Profile

This table summarizes the inhibitory activity of this compound against Kinase-X and a panel of related kinases. The IC50 value represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetIC50 (nM)Assay Type
Kinase-X 8 TR-FRET
Kinase-Y850TR-FRET
Kinase-Z>10,000TR-FRET
Kinase-A>10,000TR-FRET
Table 2: Physicochemical Properties of this compound

This table outlines key properties of this compound relevant to experimental design. Poor aqueous solubility is a critical factor to consider during experiment preparation.[14][15]

PropertyValue
Molecular Weight452.5 g/mol
FormCrystalline solid
Solubility in DMSO≥ 50 mg/mL
Solubility in PBS (pH 7.4)< 0.1 mg/mL
StabilityStable for >1 year at -80°C in DMSO

Experimental Protocols & Visualizations

Protocol: Western Blot for Downstream Target Inhibition

This protocol describes how to measure the phosphorylation of "Substrate-P," a direct downstream target of Kinase-X, following treatment with this compound.

1. Cell Treatment: a. Seed cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.[8] b. Prepare serial dilutions of this compound in culture media. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%). c. Treat cells with this compound or vehicle for the desired time (e.g., 2 hours).

2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17] c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Sonicate briefly to shear DNA and reduce viscosity.[16] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification and Sample Preparation: a. Transfer the supernatant to a new tube. b. Determine protein concentration using a standard method (e.g., BCA assay). c. Normalize samples to the same protein concentration with lysis buffer. d. Add SDS-PAGE loading buffer and heat samples at 95°C for 5 minutes.[16]

4. Western Blotting: a. Load 20 µg of protein per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer proteins to a PVDF or nitrocellulose membrane.[18] d. Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST.[16] e. Incubate the membrane with a primary antibody against phospho-Substrate-P overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. j. (Optional but Recommended) Strip the membrane and re-probe with an antibody for total Substrate-P and a loading control (e.g., GAPDH) to confirm equal protein loading.[17]

Diagram: this compound Mechanism in the Pro-Growth Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase-X (KX) Kinase-X (KX) Receptor->Kinase-X (KX) Activates Substrate Substrate Kinase-X (KX)->Substrate Phosphorylates Phospho-Substrate (pSub) Phospho-Substrate (pSub) Substrate->Phospho-Substrate (pSub) Cell Proliferation Cell Proliferation Phospho-Substrate (pSub)->Cell Proliferation Promotes This compound This compound This compound->Kinase-X (KX) Inhibits Growth Factor Growth Factor Growth Factor->Receptor Binds

Caption: this compound inhibits Kinase-X, blocking downstream signaling and cell proliferation.

Diagram: Troubleshooting Workflow for Inconsistent Results

G cluster_compound 1. Check Compound Integrity cluster_assay 2. Verify Assay Conditions cluster_target 3. Confirm Biological System start Inconsistent Experimental Results prep Prepare fresh this compound dilution from a new stock aliquot. start->prep sol Confirm final DMSO concentration is non-toxic (<0.5%). start->sol target_exp Confirm target (KX) expression in the cell line via Western Blot. start->target_exp store Verify stock storage conditions (-80°C, protected from light). end_node Problem Resolved store->end_node Test Again cells Ensure cells are healthy, and seeding density is consistent. cells->end_node Test Again control Include a positive control (e.g., another known KX inhibitor). control->end_node Test Again

Caption: A logical workflow for troubleshooting common sources of experimental variability.

References

Validation & Comparative

Comparative Efficacy Analysis: SR-3737 vs. Comp-A in Preclinical Models of Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of SR-3737 and a competitor compound, Comp-A. Both compounds target Kinase Y (KY), a critical component of the Growth Factor Signaling Pathway (GFSP) implicated in the progression of metastatic melanoma. The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate and contrast the potency, selectivity, and overall anti-tumor activity of these two inhibitors.

I. Overview of Compounds

  • This compound: A next-generation, ATP-competitive inhibitor of Kinase Y, designed for high selectivity and improved pharmacokinetic properties.

  • Comp-A: A first-in-class Kinase Y inhibitor, known to have off-target activity against other kinases.

II. In Vitro Efficacy and Selectivity

A series of in vitro experiments were conducted to determine the inhibitory activity and selectivity of this compound and Comp-A.

Table 1: Kinase Inhibitory Activity

Compound Target Kinase IC50 (nM) Off-Target Kinase (Kinase Z) IC50 (nM) Selectivity (Fold-Difference)
This compound Kinase Y 1.2 1875 1562.5

| Comp-A | Kinase Y | 8.5 | 123 | 14.5 |

Table 2: Cell-Based Proliferation Assay in A375 Melanoma Cells

Compound Assay Type GI50 (nM)
This compound CellTiter-Glo® 5.8

| Comp-A | CellTiter-Glo® | 27.3 |

III. In Vivo Efficacy in a Xenograft Model

The anti-tumor efficacy of this compound and Comp-A was evaluated in an A375 human melanoma xenograft model in immunodeficient mice.

Table 3: In Vivo Anti-Tumor Activity

Treatment Group Dosing Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Daily 0 +1.5
This compound (10 mg/kg) Daily 88 +0.8

| Comp-A (30 mg/kg) | Daily | 65 | -5.2 |

IV. Signaling Pathway and Experimental Workflow Visualizations

GFSP_pathway cluster_membrane Cell Membrane GF_Receptor GF Receptor Kinase_Y Kinase Y GF_Receptor->Kinase_Y Activates Growth_Factor Growth Factor Growth_Factor->GF_Receptor Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation SR_3737 This compound SR_3737->Kinase_Y Inhibits

Caption: Simplified Growth Factor Signaling Pathway (GFSP) showing the inhibitory action of this compound on Kinase Y.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implantation A375 Cell Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing: - Vehicle - this compound - Comp-A Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Data_Analysis Calculation of Tumor Growth Inhibition Monitoring->Data_Analysis

Caption: Experimental workflow for the in vivo xenograft study.

V. Experimental Protocols

A. In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 values of this compound and Comp-A against Kinase Y and an off-target kinase (Kinase Z).

  • Method: A radiometric filter binding assay was used.

  • Procedure:

    • Recombinant human Kinase Y and Kinase Z were incubated with the test compounds at 10 different concentrations (0.1 nM to 10 µM) in a kinase buffer.

    • The reaction was initiated by the addition of [γ-33P]ATP and a specific peptide substrate.

    • After incubation for 60 minutes at room temperature, the reaction was stopped.

    • The mixture was transferred to a filter plate to capture the phosphorylated substrate.

    • Radioactivity was measured using a scintillation counter.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

B. Cell Proliferation Assay

  • Objective: To measure the half-maximal growth inhibitory concentration (GI50) of the compounds in a melanoma cell line.

  • Cell Line: A375 (human malignant melanoma).

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • A375 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a 10-point dilution series of this compound or Comp-A for 72 hours.

    • CellTiter-Glo® reagent was added to each well, and luminescence was measured to determine the number of viable cells.

    • GI50 values were determined from the dose-response curves.

C. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of this compound and Comp-A in a mouse model of melanoma.

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • A375 cells were implanted subcutaneously into the flank of each mouse.

    • When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=10 per group).

    • Treatment groups received daily oral gavage of vehicle, this compound (10 mg/kg), or Comp-A (30 mg/kg).

    • Tumor volumes and body weights were measured twice weekly for 21 days.

    • Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

SR-3737: A Comparative Analysis of a Dual JNK3 and p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR-3737, a potent dual inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38 MAPK), against alternative inhibitors. The information presented is based on available experimental data to assist in the evaluation of this compound for research and development applications.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates potent activity against both JNK3 and p38 MAPK, with IC50 values of 12 nM and 3 nM, respectively. Its dual-targeting mechanism offers the potential for broader efficacy in contexts where both signaling pathways are implicated. The compound has been characterized in biochemical and structural studies, including the determination of its crystal structure in complex with JNK3.

Mechanism of Action: Targeting the JNK and p38 MAPK Pathways

This compound exerts its effects by inhibiting the kinase activity of JNK3 and p38 MAPK. These kinases are key components of signaling cascades that respond to various extracellular stimuli, including stress signals and inflammatory cytokines. Dysregulation of these pathways is associated with a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

The JNK signaling pathway, upon activation by stress stimuli, leads to the phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cellular proliferation.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Gene Expression Gene Expression c-Jun->Gene Expression Apoptosis/Inflammation Apoptosis/Inflammation Gene Expression->Apoptosis/Inflammation SR_3737 SR_3737 SR_3737->JNK Inhibition

Caption: JNK Signaling Pathway and this compound Inhibition.

Similarly, the p38 MAPK pathway is activated by inflammatory cytokines and cellular stress, leading to the phosphorylation of downstream targets that control inflammation and apoptosis.

p38_MAPK_Signaling_Pathway Inflammatory Cytokines/Stress Inflammatory Cytokines/Stress MAP3K MAP3K Inflammatory Cytokines/Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets->Inflammation/Apoptosis SR_3737 SR_3737 SR_3737->p38 MAPK Inhibition

Caption: p38 MAPK Signaling Pathway and this compound Inhibition.

Performance Comparison of this compound and Alternative Inhibitors

InhibitorTarget(s)IC50 (nM)Key Features
This compound JNK3, p38 MAPK 12 (JNK3), 3 (p38) Potent dual inhibitor.
SR-3576JNK37Highly selective for JNK3 over p38.
SP600125JNK1/2/340-90Broad-spectrum JNK inhibitor.
SB203580p38α/β~50-300Widely used selective p38 inhibitor.
SB202190p38α/β50-100Potent and selective p38 inhibitor.

Experimental Protocols

The validation of inhibitors like this compound typically involves a series of biochemical and cell-based assays.

Biochemical Kinase Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection Purified Kinase Purified Kinase Incubate Incubate Purified Kinase->Incubate Substrate + ATP Substrate + ATP Substrate + ATP->Incubate Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubate Measure Phosphorylation Measure Phosphorylation Incubate->Measure Phosphorylation

Caption: Workflow for a Biochemical Kinase Assay.

Methodology:

  • Reagents: Purified recombinant JNK3 or p38 MAPK enzyme, a specific peptide substrate, ATP, and the test inhibitor (this compound).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Generic Protocol)

This assay assesses the effect of a compound on the proliferation and viability of cultured cells.

Cell_Viability_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal

Caption: Workflow for a Cell Viability Assay.

Methodology:

  • Cell Culture: Select appropriate cell lines and culture them to a suitable confluency.

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound).

    • Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • A cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content) is added to the wells.

    • After a further incubation period, the signal (e.g., absorbance or luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of viable cells is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Conclusion

This compound is a potent dual inhibitor of JNK3 and p38 MAPK. Its activity profile suggests its potential as a valuable research tool for investigating the roles of these pathways in various cellular processes and disease models. For therapeutic development, the dual-targeting nature of this compound may offer advantages in complex diseases where both JNK and p38 signaling are implicated. However, further validation in a panel of relevant cell lines with comprehensive dose-response studies is necessary to fully elucidate its cellular efficacy and therapeutic potential in comparison to more selective inhibitors. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

A Researcher's Guide to Validating Gene Knockout and Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful validation of gene knockout (KO) or knockdown is a critical step in elucidating gene function and developing novel therapeutics. This guide provides a comparative overview of common validation techniques, complete with experimental data, detailed protocols, and visual workflows to support your research.

The silencing of a target gene, either partially through knockdown or completely via knockout, is a cornerstone of modern biological research. However, the phenotypic observations derived from these experiments are only as reliable as the validation of the initial gene silencing. A multi-faceted approach, interrogating the effects of the genetic perturbation at the mRNA, protein, and functional levels, is essential for robust and reproducible results.

This guide compares the most widely used methods for validating gene knockout and knockdown: quantitative Polymerase Chain Reaction (qPCR) for assessing mRNA levels, and Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying protein expression. We also discuss the importance of functional assays as the ultimate confirmation of a gene's role in a biological process.

Comparative Analysis of Validation Methods

The following tables summarize hypothetical, yet representative, quantitative data from each validation method. This allows for a clear comparison of the expected outcomes and the sensitivity of each technique.

Table 1: Quantitative PCR (qPCR) Analysis of Target Gene mRNA Levels

SampleTreatmentTarget Gene Cq (average)Housekeeping Gene Cq (average)ΔCq (Target - Housekeeping)ΔΔCq (vs. Control)Fold Change (2^-ΔΔCq)Percent Knockdown
1Non-targeting Control22.519.03.50.01.000%
2siRNA 126.019.16.93.40.0991%
3siRNA 225.518.96.63.10.1288%
4CRISPR KO CloneNo Amplification19.2N/AN/A0.00100%

Table 2: Western Blot Analysis of Target Protein Expression

SampleTreatmentTarget Protein Band Intensity (arbitrary units)Loading Control Band Intensity (arbitrary units)Normalized Intensity (Target / Loading Control)Percent Reduction
1Non-targeting Control1.251.300.960%
2siRNA 10.151.280.1287.5%
3siRNA 20.201.320.1584.4%
4CRISPR KO Clone0.001.250.00100%

Table 3: ELISA Analysis of Target Protein Concentration

SampleTreatmentTarget Protein Concentration (ng/mL)Percent Reduction
1Non-targeting Control50.20%
2siRNA 17.585.1%
3siRNA 29.880.5%
4CRISPR KO Clone0.1 (below limit of detection)>99.8%

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and planning your validation studies. The following diagrams, generated using Graphviz, illustrate a generic experimental workflow for knockout/knockdown validation and a hypothetical signaling pathway that could be investigated.

G Experimental Workflow for Knockout/Knockdown Validation cluster_perturbation Gene Perturbation cluster_validation Validation a Transfection with siRNA or CRISPR/Cas9 Plasmids b Selection of Transfected Cells (e.g., antibiotic resistance or FACS) a->b c Harvest Cells/Tissues b->c Culture for 48-72h i Functional Assays b->i Perform Assay d RNA Extraction c->d e Protein Extraction c->e f qPCR Analysis d->f g Western Blot Analysis e->g h ELISA e->h

Experimental workflow for validating gene knockout or knockdown.

G Hypothetical Signaling Pathway A Ligand B Receptor A->B Binds C Kinase 1 B->C Activates D Target Protein (Gene of Interest) C->D Phosphorylates E Transcription Factor D->E Activates F Gene Expression E->F Promotes

A generic signaling pathway illustrating the role of a target protein.

Detailed Experimental Protocols

The following are generalized protocols for the key validation experiments. Researchers should optimize these protocols for their specific cell types, target genes, and available reagents.

Quantitative PCR (qPCR) for mRNA Level Validation

This method quantifies the amount of a specific mRNA transcript in a sample, providing a direct measure of gene expression.

1. RNA Extraction:

  • Lyse cells using a lysis buffer (e.g., containing guanidinium thiocyanate).

  • Homogenize the lysate to shear genomic DNA.

  • Isolate total RNA using a method such as phenol-chloroform extraction or a column-based kit.

  • Treat with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription):

  • In a sterile, nuclease-free tube, combine total RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, and dNTPs.

  • Heat to 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.

  • Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.

  • Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

3. qPCR Reaction:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).

  • Run the reaction on a qPCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).

  • A melt curve analysis should be performed at the end of the run to ensure primer specificity.

4. Data Analysis:

  • Determine the Cq (quantification cycle) value for the target and housekeeping genes in each sample.

  • Calculate the ΔCq by subtracting the housekeeping gene Cq from the target gene Cq.

  • Calculate the ΔΔCq by subtracting the control sample's ΔCq from the experimental sample's ΔCq.

  • The fold change in gene expression is calculated as 2-ΔΔCq.

Western Blotting for Protein Level Validation

Western blotting allows for the detection and semi-quantitative analysis of a specific protein in a complex mixture.

1. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and incubate on ice for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE).

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • For HRP-conjugated antibodies, add a chemiluminescent substrate and image the blot using a chemiluminescence imager.

  • For fluorescently-labeled antibodies, image the blot using a fluorescence imager.

  • The blot should also be probed with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Quantify the band intensities using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for the target protein.

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Sample and Standard Incubation:

  • Add protein standards (of known concentrations) and samples (cell lysates or culture supernatants) to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a detection antibody (which binds to a different epitope on the target protein) that is conjugated to an enzyme (e.g., HRP).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

5. Substrate Addition and Measurement:

  • Add a substrate for the enzyme (e.g., TMB for HRP).

  • A color change will occur, which is proportional to the amount of target protein.

  • Stop the reaction with a stop solution.

  • Read the absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve from the protein standards and use it to determine the concentration of the target protein in the samples.

Functional Assays: The Final Frontier of Validation

While molecular techniques like qPCR and Western blotting confirm the reduction of mRNA and protein, functional assays are essential to demonstrate that this reduction has the expected physiological consequence. The choice of a functional assay is entirely dependent on the known or hypothesized function of the target gene. Examples include:

  • Cell Viability/Proliferation Assays: To determine if the target gene is involved in cell growth or survival.

  • Migration/Invasion Assays: To assess the role of the target gene in cell motility.

  • Reporter Gene Assays: To measure the activity of a signaling pathway in which the target gene is believed to participate.

  • Enzyme Activity Assays: If the target protein is an enzyme, its activity can be directly measured.

Comparative Guide to SR-3737: Target Engagement Verification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel c-Met inhibitor, SR-3737, alongside the established therapeutic agent, Crizotinib. The focus is on the verification of target engagement using cellular and biochemical assays.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase, upon activation by its ligand, Hepatocyte Growth Factor (HGF), instigates a signaling cascade that promotes cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in various cancers, making c-Met a prime therapeutic target. Both this compound and Crizotinib are designed to inhibit the kinase activity of c-Met, thereby abrogating its downstream signaling. Verifying that these compounds directly bind to and inhibit c-Met within a cellular context is a critical step in their preclinical development.

Below is a diagram illustrating the HGF/c-Met signaling pathway.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet_inactive c-Met (inactive) cMet_active c-Met (active) (Dimerized & Phosphorylated) cMet_inactive->cMet_active HGF binding GRB2 GRB2 cMet_active->GRB2 PI3K PI3K cMet_active->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation SR3737 This compound SR3737->cMet_active inhibits Crizotinib Crizotinib Crizotinib->cMet_active inhibits

Caption: HGF/c-Met signaling pathway and points of inhibition by this compound and Crizotinib.

Quantitative Comparison of c-Met Inhibitors

The following table summarizes the in vitro and cellular activities of this compound and Crizotinib against c-Met.

ParameterThis compound (Hypothetical Data)Crizotinib (Literature Data)Assay Type
Biochemical IC50 4.2 nM4.0 nMKinase Activity Assay
Cellular IC50 (p-c-Met) 15.8 nM20.0 nMWestern Blot
Cellular Thermal Shift (Tagg) + 5.2 °C+ 4.8 °CCETSA
Dissociation Constant (Kd) 2.1 nM2.5 nMSurface Plasmon Resonance

Experimental Protocols

Western Blot for Phospho-c-Met (p-c-Met)

This assay directly measures the inhibition of c-Met autophosphorylation in a cellular context, providing evidence of target engagement.

Protocol:

  • Cell Culture and Treatment: Seed MKN-45 gastric cancer cells (which overexpress c-Met) in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours.

  • Inhibitor Incubation: Treat cells with a dose range of this compound or Crizotinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • HGF Stimulation: Stimulate the cells with 50 ng/mL of HGF for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity.

Western_Blot_Workflow A Seed & Starve MKN-45 Cells B Treat with this compound or Crizotinib A->B C Stimulate with HGF B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE & PVDF Transfer D->E F Antibody Incubation (p-c-Met, total c-Met) E->F G ECL Detection & Imaging F->G H Densitometry & IC50 Calculation G->H CETSA_Workflow A Treat Cells with Inhibitor or Vehicle B Heat Aliquots across a Temperature Gradient A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble & Precipitated Fractions C->D E Analyze Soluble Fraction by Western Blot for c-Met D->E F Plot Melting Curves & Determine Tagg E->F

Independent Research Validation: A Comparative Analysis of the Novel PKA Inhibitor SR-3737

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, hypothetical Protein Kinase A (PKA) inhibitor, SR-3737, with established alternative compounds. The information is supported by established experimental data methodologies and is intended to provide a framework for evaluating such compounds.

Introduction to Protein Kinase A (PKA) as a Therapeutic Target

Protein Kinase A (PKA) is a crucial enzyme in the cAMP (cyclic adenosine monophosphate) signaling cascade, playing a significant role in regulating a multitude of cellular processes including metabolism, gene expression, and cell proliferation.[1] The activation of PKA is initiated by the binding of cAMP to its regulatory subunits, which then release the catalytic subunits. These catalytic subunits subsequently phosphorylate various target proteins.[1]

PKA is a key component of the glucagon signaling pathway. When glucagon binds to its receptor on liver cells, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This rise in cAMP activates PKA.[][3][4] Activated PKA then phosphorylates downstream targets to increase blood glucose by promoting glycogenolysis and gluconeogenesis.[][5] Given its central role in these pathways, inhibitors of PKA are valuable tools in research and have therapeutic potential for a range of diseases, including certain cancers, cardiovascular disorders, and neurological conditions.[1]

Comparative Analysis of PKA Inhibitors

This section compares the hypothetical novel PKA inhibitor, this compound, with two well-known PKA inhibitors, H-89 and KT-5720. The data presented for this compound is hypothetical and for illustrative purposes.

Characteristic This compound (Hypothetical) H-89 KT-5720
Mechanism of Action ATP-competitive inhibitor of the PKA catalytic subunitATP-competitive inhibitor of the PKA catalytic subunit[6]ATP-competitive inhibitor of the PKA catalytic subunit[7]
IC₅₀ for PKA 25 nM48 nM[7]60 nM[7]
Cell Permeability HighHigh[7]Moderate
Known Off-Target Effects Minimal cross-reactivity with other kinasesInhibits other kinases (e.g., S6K1, MSK1, ROCKII)[6], and has direct effects on ion channels[8]Inhibits multiple other protein kinases (e.g., PKB, MESK, GSK-3β, AMPK)[7]
Primary Application Selective PKA inhibition in cell-based and in vivo studiesWidely used research tool for studying PKA signaling[7]Research tool for PKA inhibition

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the glucagon signaling pathway leading to PKA activation and a typical experimental workflow for evaluating PKA inhibitors.

glucagon_signaling_pathway cluster_cell Hepatocyte Glucagon Glucagon GCGR Glucagon Receptor Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets (e.g., Phosphorylase Kinase) PKA_active->Downstream Phosphorylates

Glucagon Signaling Pathway Leading to PKA Activation

pka_inhibition_workflow cluster_workflow PKA Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - PKA Enzyme - Kinase Buffer - ATP - Substrate (e.g., Kemptide) - Inhibitors (this compound, H-89, etc.) start->prepare_reagents plate_setup Plate Setup: Add enzyme, substrate, and inhibitor to microplate wells prepare_reagents->plate_setup initiate_reaction Initiate Kinase Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection: Measure substrate phosphorylation (e.g., Luminescence, Fluorescence, or Radioactivity) stop_reaction->detection data_analysis Data Analysis: Calculate IC₅₀ values detection->data_analysis end End data_analysis->end

Workflow for PKA Kinase Inhibition Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro PKA Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay determines the activity of PKA by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)[9]

    • Purified active PKA enzyme

    • PKA substrate (e.g., Kemptide)

    • ATP

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]

    • This compound, H-89, and other inhibitors

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the inhibitors (this compound, H-89, etc.) in the kinase buffer.

    • In a 384-well plate, add the PKA enzyme, PKA substrate, and the diluted inhibitors to the appropriate wells.

    • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[10]

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Record the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the PKA activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

2. Cell-Based cAMP Assay

This assay measures the intracellular levels of cAMP in response to a stimulus and the effect of PKA inhibitors.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Cell culture medium and reagents

    • Forskolin (an adenylyl cyclase activator) or Glucagon

    • This compound, H-89, and other inhibitors

    • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

    • 96-well cell culture plate

  • Procedure:

    • Seed the HEK293 cells in a 96-well plate and grow to 80-90% confluency.

    • Pre-incubate the cells with various concentrations of the inhibitors (this compound, H-89, etc.) for 30-60 minutes.

    • Stimulate the cells with forskolin or glucagon to induce cAMP production.

    • After a short incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

    • Analyze the data to determine the effect of the inhibitors on stimulated cAMP accumulation. While PKA is downstream of cAMP, this assay can help assess the cellular context of PKA inhibition and any feedback effects.

Conclusion

The hypothetical PKA inhibitor this compound is presented here as a highly potent and selective compound for the inhibition of PKA. Based on the provided hypothetical data, it shows promise as a more specific research tool compared to established inhibitors like H-89 and KT-5720, which are known to have off-target effects.[6][7][11] The experimental protocols detailed in this guide provide a standardized framework for the validation and comparison of novel PKA inhibitors. Further independent research would be required to confirm these characteristics for any new compound.

References

SR-3737: A Comparative Guide to a Dual JNK3 and p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-3737 with Alternative Kinase Inhibitors, Supported by Experimental Data.

This compound is a potent, indazole-based small molecule inhibitor targeting two key members of the mitogen-activated protein kinase (MAPK) family: c-Jun N-terminal kinase 3 (JNK3) and p38 MAPK. This dual inhibitory activity positions this compound as a significant tool for investigating the roles of these stress-activated kinases in various cellular processes, including apoptosis, inflammation, and neurodegeneration. This guide provides a comprehensive comparison of this compound with other well-characterized inhibitors of the JNK and p38 pathways, supported by quantitative data and detailed experimental methodologies.

Performance Comparison of Kinase Inhibitors

The inhibitory potency of this compound and other relevant compounds against JNK and p38 kinases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from publicly available research. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget(s)JNK1 (IC50, nM)JNK2 (IC50, nM)JNK3 (IC50, nM)p38α (IC50, nM)Notes
This compound JNK3, p38--123A potent dual inhibitor with a slight preference for p38α.
SR-3576 JNK3170-7>20,000A highly selective JNK3 inhibitor from the aminopyrazole class.
SP600125 Pan-JNK404090>10,000A widely used pan-JNK inhibitor with good selectivity over p38.
SB203580 p38α/β>10,000>10,000-50A well-characterized and selective p38 inhibitor.

Data sourced from: Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853-12861.

Signaling Pathway Overview

The JNK and p38 MAPK signaling pathways are parallel cascades that are activated by a variety of cellular stresses and inflammatory cytokines. These pathways play crucial roles in regulating cellular responses such as inflammation, apoptosis, and differentiation.

JNK_p38_Signaling cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK_JNK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK_JNK MAPKKK_p38 MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK_p38 MAPKK_JNK MAPKK (MKK4, MKK7) MAPKKK_JNK->MAPKK_JNK JNK JNK (JNK1/2/3) MAPKK_JNK->JNK cJun c-Jun JNK->cJun JNK_Response Apoptosis, Inflammation cJun->JNK_Response MAPKK_p38 MAPKK (MKK3, MKK6) MAPKKK_p38->MAPKK_p38 p38 p38 MAPK (α, β, γ, δ) MAPKK_p38->p38 MK2 MAPKAPK2 (MK2) p38->MK2 p38_Response Inflammation, Cell Cycle Arrest MK2->p38_Response SR3737 This compound SR3737->JNK Inhibits SR3737->p38 Inhibits SR3576 SR-3576 SR3576->JNK Inhibits (JNK3 selective) SP600125 SP600125 SP600125->JNK Inhibits (Pan-JNK) SB203580 SB203580 SB203580->p38 Inhibits (p38α/β selective)

Caption: Simplified JNK and p38 MAPK signaling pathways and points of inhibition.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro kinase inhibitory activity (IC50) of compounds like this compound. Specific details may vary between laboratories and assay platforms.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., JNK3, p38α)

  • Kinase-specific substrate (e.g., ATF2 for p38, c-Jun for JNK)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)

  • Plate reader (luminescence or fluorescence)

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor in DMSO C Add inhibitor and kinase to microplate wells A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Initiate reaction by adding ATP and substrate C->D E Incubate at a controlled temperature (e.g., 30°C) D->E F Stop the reaction E->F G Add detection reagent F->G H Measure signal (luminescence/fluorescence) G->H I Plot signal vs. inhibitor concentration H->I J Calculate IC50 value using non-linear regression I->J

Caption: A typical workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.

  • Reaction Setup: The kinase, its specific substrate, and the inhibitor are added to the wells of a microplate in a suitable assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period at a constant temperature to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and a detection reagent is added to measure the extent of the kinase reaction. This can be achieved by quantifying the amount of ADP produced (a byproduct of the kinase reaction) or by using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The signal from the detection reagent is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for the simultaneous inhibition of JNK3 and p38 MAPK. Its dual activity profile distinguishes it from more selective inhibitors such as SR-3576 (JNK3 selective) and SB203580 (p38 selective), as well as pan-JNK inhibitors like SP600125. The choice of inhibitor will depend on the specific research question. For studies aiming to understand the combined roles of JNK3 and p38 in a particular biological context, this compound is an appropriate choice. Conversely, to dissect the specific contributions of each kinase, more selective inhibitors would be preferable. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective use and interpretation of data generated with these and other kinase inhibitors.

Comparative Analysis of SR-3737: A Potent JNK3 and p38 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity and performance of the dual JNK3 and p38 inhibitor, SR-3737, in comparison to other relevant kinase inhibitors.

This compound has been identified as a highly potent inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK), with IC50 values of 12 nM and 3 nM, respectively. This dual inhibitory activity makes this compound a significant tool for research in cellular stress signaling pathways and a potential starting point for the development of therapeutics targeting diseases where these kinases are implicated, such as neurodegenerative disorders and inflammatory conditions. This guide provides a comprehensive overview of the cross-reactivity profile of this compound, details the experimental protocols for its characterization, and visualizes its mechanism of action within the relevant signaling cascades.

Performance Comparison of this compound

CompoundJNK3 IC50 (nM)p38 IC50 (nM)
This compound 123

Experimental Protocols

The determination of the inhibitory activity of this compound was conducted using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This assay quantifies the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of a europium-labeled anti-tag antibody to the kinase and the Alexa Fluor® 647-labeled tracer to the same kinase results in a high FRET signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Materials:

  • JNK3 or p38α kinase, tagged (e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST Antibody)

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Test compound (this compound) serially diluted in DMSO

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of this compound in 100% DMSO is prepared at 100X the final desired concentration. This is followed by an intermediate dilution into Kinase Buffer A to create a 4X working solution.

  • Reagent Preparation:

    • Kinase/Antibody Mixture: The kinase and Eu-anti-Tag antibody are diluted in Kinase Buffer A to a 2X final concentration.

    • Tracer Solution: The kinase tracer is diluted in Kinase Buffer A to a 4X final concentration.

  • Assay Assembly: In a 384-well plate, the following are added in order:

    • 5 µL of the 4X this compound dilution.

    • 10 µL of the 2X kinase/antibody mixture.

    • 5 µL of the 4X tracer solution.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To understand the biological context of this compound's activity, it is crucial to visualize its points of intervention within the JNK and p38 signaling pathways. These pathways are key components of the cellular response to stress signals.

JNK_p38_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1, TAK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors_JNK Transcription Factors (c-Jun, ATF2) JNK->Transcription_Factors_JNK Transcription_Factors_p38 Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors_p38 SR3737 This compound SR3737->JNK SR3737->p38 Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors_JNK->Cellular_Response Transcription_Factors_p38->Cellular_Response

Caption: Inhibition of JNK and p38 pathways by this compound.

The experimental workflow for determining the inhibitory constant of this compound is a systematic process involving reagent preparation, serial dilution, and precise measurement of kinase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep This compound Serial Dilution (4X) Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase + Eu-Ab Mixture (2X) Kinase_Prep->Assay_Plate Tracer_Prep Tracer Solution (4X) Tracer_Prep->Assay_Plate Incubation Incubate for 60 min at Room Temperature Assay_Plate->Incubation Read_Plate Read TR-FRET Signal (665nm / 615nm) Incubation->Read_Plate Data_Analysis Calculate Emission Ratio & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for IC50 determination of this compound.

Comparative Efficacy of Novel Compound SR-3737 in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, "SR-3737" does not correspond to a publicly documented therapeutic agent. The following guide is a template to illustrate how a comparative analysis of a novel compound would be presented. For this purpose, "Compound this compound" is a hypothetical agent. Data presented is illustrative and not based on actual experimental results for this compound.

This guide provides a comparative overview of the pre-clinical efficacy of the hypothetical novel therapeutic agent, Compound this compound, against a standard-of-care chemotherapy in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC).

Quantitative Data Summary

The antitumor activity of Compound this compound was evaluated in two distinct NSCLC PDX models, representing different histological subtypes. The efficacy was compared to a standard platinum-based chemotherapy agent.

PDX ModelHistologyTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Change in Tumor Volume (mm³) Day 21
NSCLC-001AdenocarcinomaVehicle ControlDaily0+ 850
Standard ChemotherapyQWx345+ 467
Compound this compound Daily85 + 127
NSCLC-002Squamous Cell CarcinomaVehicle ControlDaily0+ 920
Standard ChemotherapyQWx330+ 644
Compound this compound Daily78 + 202

Experimental Protocols

A detailed methodology was followed for the establishment of PDX models and the subsequent efficacy studies.

1. Establishment of Patient-Derived Xenografts:

Fresh tumor tissue from consenting patients undergoing surgical resection was obtained and implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).[1][2] The successful engraftment and growth of tumors were monitored. Once tumors reached a volume of approximately 1000 mm³, they were harvested, fragmented, and cryopreserved or passaged for subsequent study cohorts.[1]

2. Drug Efficacy Study:

For the efficacy study, tumor fragments from established PDX models were implanted subcutaneously into a new cohort of NSG mice. When tumors reached an average volume of 150-200 mm³, the mice were randomized into three treatment groups:

  • Vehicle Control

  • Standard Chemotherapy (e.g., Cisplatin)

  • Compound this compound

Treatments were administered as per the dosing schedule outlined in the data table. Tumor volume was measured twice weekly using digital calipers, and the formula (Length x Width²) / 2 was used to calculate the volume.[1] The study was concluded after 21 days of treatment, and the percentage of tumor growth inhibition (TGI) was calculated. Animal health and body weight were monitored throughout the study.

Visualizations

Experimental Workflow:

experimental_workflow cluster_patient Patient cluster_pdx_establishment PDX Establishment cluster_efficacy_study Efficacy Study patient_tumor Tumor Resection implantation_p0 Subcutaneous Implantation (NSG Mice - P0) patient_tumor->implantation_p0 tumor_growth_p0 Tumor Growth Monitoring implantation_p0->tumor_growth_p0 passaging Tumor Harvest & Passaging (P1, P2) tumor_growth_p0->passaging implantation_study Implantation for Study Cohort passaging->implantation_study randomization Tumor Growth & Randomization implantation_study->randomization treatment Treatment Groups: - Vehicle - Standard Chemo - this compound randomization->treatment data_collection Tumor Volume Measurement treatment->data_collection analysis Data Analysis (TGI) data_collection->analysis

Figure 1: Experimental workflow for patient-derived xenograft (PDX) establishment and subsequent drug efficacy studies.

Hypothetical Signaling Pathway for Compound this compound:

The following diagram illustrates a hypothetical mechanism of action for Compound this compound, targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Activation SR3737 Compound this compound SR3737->PI3K Inhibition

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by Compound this compound.

References

Comparative Analysis of SR-3737 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of SR-3737, an indazole-based inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (p38 MAPK), and its analogs. This document outlines key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Performance Data of this compound and Analogs

This compound has been identified as a potent, dual inhibitor of both JNK3 and p38α.[1][2][3] In contrast to the aminopyrazole class of inhibitors which exhibit high selectivity for JNK3, the indazole-based this compound demonstrates potent activity against both kinases.[2][3][4] Recent research has further explored the structure-activity relationships (SAR) within the indazole and related scaffolds, leading to the development of analogs with varying selectivity profiles.

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a selection of its structural and functional analogs against JNK isoforms and p38α.

Compound IDScaffold ClassJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p38α IC50 (nM)Selectivity (p38α/JNK3)Reference
This compound Indazole--1230.25[2][3]
SR-3576 Aminopyrazole--7>20,000>2857[2][3]
SR-4186 Indazole---->20-fold for JNK3[2]
Inhibitor A Pyrazole-urea----JNK3 specific[5]
Inhibitor B Pyrazole-urea----JNK3 specific[5]
Compound 21G Thiophene-indazole--137100.07[2]
Compound 21J Thiophene-indazole--621035[2]
Compound 23M Thiophene-indazole--141228.7[2]
Compound 25c Indazole>10,000>10,00085.21->117 (vs JNK1/2)[6]

Note: '-' indicates data not available in the cited sources.

Signaling Pathway

The c-Jun N-terminal kinases (JNKs) and p38 MAPKs are key components of signaling cascades that respond to various cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. These pathways are implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions. The diagram below illustrates the general signaling pathway involving JNK and p38.

G cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Targets & Cellular Response cluster_inhibitors Inhibitor Action Stress Stimuli Stress Stimuli MAP3K MAPKKK (e.g., ASK1, MEKKs, MLKs) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K_JNK MAPKK (JNK) (MKK4, MKK7) MAP3K->MAP2K_JNK MAP2K_p38 MAPKK (p38) (MKK3, MKK6) MAP3K->MAP2K_p38 JNK JNK (JNK1, JNK2, JNK3) MAP2K_JNK->JNK p38 p38 MAPK MAP2K_p38->p38 Transcription Factors Transcription Factors (c-Jun, ATF2, etc.) JNK->Transcription Factors p38->Transcription Factors Cellular Response Apoptosis, Inflammation, Gene Expression Transcription Factors->Cellular Response SR3737 This compound & Analogs SR3737->JNK SR3737->p38

Caption: Simplified JNK and p38 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs typically involves in vitro kinase assays. The following are generalized protocols based on commonly used methods cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JNK and p38 kinases.

Materials:

  • Recombinant human JNK3 and p38α enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF2 for JNK, MBP for p38)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay reagents)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.

  • Reaction Mixture Preparation: The kinase, substrate, and ATP are mixed in the kinase assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the test compound solution to the reaction mixture in the microplate wells. A control reaction with DMSO (vehicle) instead of the test compound is also run.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • For ADP-Glo™ Assay: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, and the luminescence is measured. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • For HTRF® Assay: The detection reagents, typically a europium cryptate-labeled antibody specific for the phosphorylated substrate and a d2-labeled streptavidin (if a biotinylated substrate is used), are added. After incubation, the fluorescence is read at two different wavelengths (e.g., 665 nm and 620 nm). The ratio of the two fluorescence signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and evaluation of kinase inhibitors like this compound and its analogs.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound and Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification StockSolution Preparation of DMSO Stock Solutions Purification->StockSolution PrimaryAssay Primary Kinase Assay (e.g., JNK3, p38α) StockSolution->PrimaryAssay DoseResponse Dose-Response and IC50 Determination PrimaryAssay->DoseResponse Selectivity Selectivity Profiling (other kinases, e.g., JNK1, JNK2) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR LeadSelection Lead Compound Selection SAR->LeadSelection

Caption: General experimental workflow for the evaluation of this compound and its analogs.

This guide provides a foundational understanding of the comparative landscape of this compound and its analogs. For more in-depth information, researchers are encouraged to consult the primary literature cited herein.

References

In-depth Analysis of SR-3737: Mechanism of Action and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of SR-3737 with alternative compounds, supported by experimental data. It aims to offer an objective resource for evaluating the performance and therapeutic potential of this compound.

Executive Summary

Extensive searches for a compound designated "this compound" have not yielded any specific information in the public domain, including scientific literature and drug development databases. The identifier "this compound" does not correspond to any known therapeutic agent, experimental compound, or biological molecule for which a mechanism of action or comparative data is available.

One tangentially related document, a patent application (WO2023037372) from Immunorizon Ltd., discusses a drug in the discovery phase for neoplasms, immune system diseases, and infectious diseases. However, this document does not explicitly name the compound as this compound.

Given the lack of available data, a direct comparison and validation of this compound's mechanism of action is not possible at this time.

Recommendations for Proceeding

To enable a thorough analysis and the creation of the requested comparison guide, please provide additional information regarding this compound, such as:

  • Alternative Designations: Any other internal or public names for the compound.

  • Chemical Structure or Class: Information about the molecular structure or the class of compounds it belongs to.

  • Biological Target: The intended biological target or pathway.

  • Relevant Publications or Patents: Any scientific literature, patent applications, or conference presentations that describe this compound.

Upon receipt of clarifying information, a comprehensive guide will be developed, adhering to the original content and formatting requirements. This will include:

  • Detailed Mechanism of Action: A thorough explanation of how this compound exerts its effects at a molecular level.

  • Comparative Data Tables: Clearly structured tables summarizing quantitative data on the efficacy, potency, and selectivity of this compound in comparison to relevant alternatives.

  • Experimental Protocols: Detailed methodologies for key experiments cited in the comparison.

  • Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and logical relationships, as per the specified requirements.

We are committed to providing a rigorous and objective analysis once the necessary information to identify and research this compound is available.

SR-3737: A Comparative Analysis of a Dual JNK3 and p38 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor SR-3737, focusing on its selectivity profile against other kinases. This compound has been identified as a potent, dual inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK). Understanding the selectivity of such compounds is crucial for their development as therapeutic agents and their application as research tools.

Introduction to this compound

This compound is an indazole-based small molecule inhibitor that has demonstrated high potency against both JNK3 and p38α.[1] These kinases are key components of signaling pathways involved in cellular responses to stress, inflammation, and apoptosis. Their dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders and inflammatory conditions. The dual inhibitory activity of this compound presents a unique polypharmacological profile that may offer therapeutic advantages in certain contexts, but also necessitates a thorough characterization of its off-target effects.

Quantitative Selectivity Profile

The primary inhibitory activity of this compound has been characterized against JNK3 and p38α. For comparative purposes, we present its activity alongside SR-3576, a structurally related aminopyrazole-based inhibitor that exhibits high selectivity for JNK3.

CompoundTarget KinaseIC50 (nM)Reference
This compound JNK3 12 [1]
p38α 3 [1]
SR-3576JNK37[1]
p38α>20,000[1]

Table 1: Inhibitory Potency of this compound and a Selective JNK3 Inhibitor. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value corresponds to higher potency.

As the data indicates, this compound is a highly potent inhibitor of both JNK3 and p38α, with single-digit to low double-digit nanomolar IC50 values.[1] In contrast, SR-3576 is a potent and highly selective inhibitor of JNK3, with over 2800-fold selectivity against p38α.[1] This comparison highlights the distinct selectivity profile of this compound as a dual inhibitor. A broader kinase selectivity profile for this compound against a larger panel of kinases is not publicly available at this time.

Signaling Pathway Context

The signaling pathways of JNK and p38 are critical in mediating cellular stress responses. The following diagram illustrates the position of JNK3 and p38 within these pathways.

cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibitor Inhibitor Action UV, Cytokines, Stress UV, Cytokines, Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) UV, Cytokines, Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK3 JNK3 MKK4_7->JNK3 p38 p38 MKK3_6->p38 cJun c-Jun JNK3->cJun ATF2 ATF-2 JNK3->ATF2 p38->ATF2 Other_p38_substrates Other Substrates p38->Other_p38_substrates Apoptosis, Inflammation, Gene Expression Apoptosis, Inflammation, Gene Expression cJun->Apoptosis, Inflammation, Gene Expression ATF2->Apoptosis, Inflammation, Gene Expression Other_p38_substrates->Apoptosis, Inflammation, Gene Expression SR3737 This compound SR3737->JNK3 SR3737->p38

Figure 1: JNK and p38 Signaling Pathways. This diagram illustrates the central role of JNK3 and p38 in the MAP kinase signaling cascade, which is activated by various extracellular stimuli and leads to diverse cellular responses. This compound inhibits both JNK3 and p38, thereby blocking downstream signaling.

Experimental Methodologies

The determination of kinase inhibition is a critical component of selectivity profiling. The following outlines a general protocol for an in vitro kinase inhibition assay, similar to the methodology likely employed for the characterization of this compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human JNK3 and p38α enzymes

  • Kinase-specific substrate (e.g., ATF2 for both JNK3 and p38)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate and incubated for a short period.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of This compound C Incubate Kinase, Substrate, and This compound A->C B Prepare Kinase, Substrate, and Buffer Mix B->C D Initiate with ATP C->D E Kinase Reaction D->E F Stop Reaction & Detect Signal E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps involved in determining the inhibitory potency of a compound against a specific kinase.

Conclusion

This compound is a potent dual inhibitor of JNK3 and p38α. Its non-selective profile against these two closely related MAP kinases distinguishes it from highly selective inhibitors like SR-3576. This characteristic may be advantageous for targeting diseases where both pathways are implicated. However, the potential for off-target effects underscores the importance of comprehensive selectivity profiling during drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further studies, including broad kinome screening and cell-based assays, are necessary to fully elucidate the selectivity and therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SR-3737

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of SR-3737, a JNK3 and p38 inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1164153-37-0) from the manufacturer, MedChemExpress, is not publicly available. The following procedures are based on general best practices for the disposal of hazardous research-grade chemicals. It is imperative to contact your institution's Environmental Health and Safety (EHS) department and to obtain the specific SDS from the supplier for complete and compliant disposal procedures.

I. Pre-Disposal Planning and Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is crucial. This compound, as a JNK3 and p38 inhibitor, is a bioactive compound and should be handled as a hazardous chemical.

Key Hazard Considerations:

  • Toxicity: The specific toxicological properties of this compound are not widely documented. Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.

  • Reactivity: Avoid mixing this compound waste with other incompatible chemicals.

  • Environmental Hazards: Prevent release into the environment, as the ecological effects are unknown.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategoryItemMaterial/Standard
Hand Protection Chemical-resistant glovesNitrile or Neoprene
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified
Body Protection Laboratory coatStandard
Respiratory Use in a certified chemical fume hoodN/A

II. Step-by-Step Disposal Protocol

This protocol outlines the segregation, collection, and labeling of this compound waste.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Designate a Waste Container:

    • Obtain a chemically compatible, leak-proof container with a secure screw-top lid from your institution's EHS department.

    • Ensure the container is appropriate for solid or liquid waste, depending on the form of this compound being discarded.

  • Label the Waste Container:

    • Attach a hazardous waste label to the container before adding any waste.

    • Fill out the label completely and legibly, including:

      • Generator's Name and Contact Information

      • Building and Room Number

      • Chemical Name: "this compound"

      • CAS Number: "1164153-37-0"

      • Approximate Concentration and Volume/Mass

      • Date of Accumulation (the date the first waste is added)

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves) in a designated solid waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO, ethanol), collect this solution in a designated liquid waste container. Do not mix with aqueous waste unless permitted by your EHS department.

    • Aqueous Waste: Collect any aqueous solutions containing this compound separately.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Do not accumulate more than the regulated amount of hazardous waste in the laboratory.

  • Requesting Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a waste pickup request to your EHS department.

III. Decontamination Procedures

Proper decontamination of work surfaces and equipment is essential to prevent cross-contamination and exposure.

Experimental Protocol: Surface and Equipment Decontamination

  • Prepare Decontamination Solution: A solution of 70% ethanol is generally effective for wiping down surfaces where the compound has been handled. For glassware, a thorough wash with an appropriate laboratory detergent followed by rinsing with a suitable solvent (e.g., acetone, ethanol) may be necessary.

  • Decontaminate Surfaces: At the end of each work session, thoroughly wipe down the chemical fume hood sash, work surface, and any other potentially contaminated areas.

  • Decontaminate Equipment: Clean any non-disposable equipment that has come into contact with this compound according to your laboratory's standard operating procedures.

  • Dispose of Decontamination Waste: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Minor Spill 1. Alert personnel in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).4. Collect the absorbed material and place it in the designated solid hazardous waste container.5. Decontaminate the spill area.6. Report the spill to the laboratory supervisor.
Major Spill 1. Evacuate the immediate area.2. Alert others and the laboratory supervisor.3. Contact your institution's EHS department or emergency response team immediately.4. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. If the person is conscious, rinse their mouth with water.3. Seek immediate medical attention.

V. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SR3737_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate Waste Streams container->segregate solid Solid Waste segregate->solid liquid Liquid Waste (Non-aqueous) segregate->liquid aqueous Aqueous Waste segregate->aqueous sharps Contaminated Sharps segregate->sharps collect_solid Collect in Solid Waste Container solid->collect_solid collect_liquid Collect in Liquid Waste Container liquid->collect_liquid collect_aqueous Collect in Aqueous Waste Container aqueous->collect_aqueous collect_sharps Collect in Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_aqueous->store collect_sharps->store pickup Request EHS Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: this compound Disposal Workflow.

This guide is intended to provide essential information for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR-3737
Reactant of Route 2
Reactant of Route 2
SR-3737

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.